molecular formula C12H8N2 B1348114 4-(2-Pyridyl)benzonitrile CAS No. 32111-34-5

4-(2-Pyridyl)benzonitrile

Cat. No.: B1348114
CAS No.: 32111-34-5
M. Wt: 180.2 g/mol
InChI Key: CCMRFUCSFRRPNT-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)benzonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylbenzonitrile
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InChI

InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCMRFUCSFRRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30185899
Record name 4-(2-Pyridyl)benzonitrile
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Molecular Weight

180.20 g/mol
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CAS No.

32111-34-5
Record name 4-(2-Pyridinyl)benzonitrile
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-Pyridyl)benzonitrile
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Record name 4-(2-pyridyl)benzonitrile
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Record name 4-(2-PYRIDYL)BENZONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyridyl)benzonitrile: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 4-(2-Pyridyl)benzonitrile. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

This compound is a bifunctional organic compound featuring a pyridine ring linked to a benzonitrile moiety. It is typically a solid at room temperature, appearing as a white to off-white or slightly colored crystalline powder.[1][2] Its core identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors
IdentifierValue
CAS Number 32111-34-5[3]
Molecular Formula C₁₂H₈N₂[3]
Molecular Weight 180.21 g/mol [3]
IUPAC Name 4-(pyridin-2-yl)benzonitrile[3]
Synonyms 4-(2-pyridinyl)benzonitrile, 2-(4-Cyanophenyl)pyridine[2][4]
InChI InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H[3]
InChIKey CCMRFUCSFRRPNT-UHFFFAOYSA-N[3]
SMILES N#Cc1ccc(c2ccccn2)cc1[3]
Table 2: Physical and Chemical Properties
PropertyValue
Physical State Solid, powder to crystal[1]
Appearance White to Orange to Green[1]
Melting Point 98.0 to 102.0 °C[1]
Boiling Point 346.5 ± 25.0 °C (Predicted)[2]
Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide; Insoluble in water.[2]
pKa 3.79 ± 0.25 (Predicted)[2]
XLogP3 2.3[3]

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a 4-cyanophenyl group. The nitrogen atom in the pyridine ring and the nitrile group are key functional groups that influence its chemical reactivity and physical properties.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.[9]

General Protocol:

  • Reactants and Reagents:

    • 2-Bromopyridine or 2-chloropyridine

    • 4-Cyanophenylboronic acid or its pinacol ester

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)[5][7]

    • Base (e.g., K₂CO₃, Na₂CO₃, KF, Na₃PO₄)[5][9]

    • Solvent (e.g., Dioxane, Toluene, DMF, often with water)[5][7]

  • Reaction Setup:

    • A reaction vessel is charged with 4-cyanophenylboronic acid (1.2-1.5 equivalents), a base (2-3 equivalents), and a palladium catalyst (typically 1-5 mol%).

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

    • Degassed solvent is added, followed by 2-bromopyridine (1 equivalent).

  • Reaction Conditions:

    • The reaction mixture is heated to a temperature ranging from 65 to 110 °C.[7]

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Water and an organic solvent (e.g., ethyl acetate) are added for extraction.

    • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_reactants Reactants & Reagents cluster_process Process 2-Halopyridine 2-Halopyridine Reaction Setup Reaction Setup 2-Halopyridine->Reaction Setup 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Work-up & Extraction Work-up & Extraction Heating & Stirring->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Product This compound Purification->Product

Suzuki-Miyaura Synthesis Workflow

Spectral Data for Structural Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: NMR Spectral Data
NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹H NMR CDCl₃δ 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H)[1]
¹³C NMR CDCl₃δ 82.56, 112.47, 113.62, 130.61, 130.77, 134.54, 159.97[1]
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group and the aromatic rings.

  • C≡N Stretch: A sharp, medium-intensity band is expected in the range of 2260–2210 cm⁻¹.[10]

  • C=C and C=N Stretches: Multiple bands in the 1600–1400 cm⁻¹ region are characteristic of the aromatic rings.[10]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

GC-MS data is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.[3]

Applications and Relevance in Research

This compound serves as a versatile building block in several areas of chemical research and development.

  • Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[2][11] The pyridine and benzonitrile moieties are common pharmacophores. For instance, related structures have been investigated as kinase inhibitors for cancer therapy and as antimitotic prodrugs.[11][12] While no direct modulation of signaling pathways by this compound itself has been reported, a different benzonitrile-containing compound has been shown to be a negative regulator of the PI3K/Akt/mTOR pathway.[13]

  • Materials Science: Derivatives of this compound have been explored for their applications in liquid crystals and as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs).[6]

  • Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand to form coordination complexes with metal ions.[2][6]

G cluster_applications Key Application Areas cluster_outcomes Resulting Products/Research Focus Start This compound Medicinal Chemistry Medicinal Chemistry Start->Medicinal Chemistry Materials Science Materials Science Start->Materials Science Coordination Chemistry Coordination Chemistry Start->Coordination Chemistry Pharmaceuticals (e.g., Kinase Inhibitors) Pharmaceuticals (e.g., Kinase Inhibitors) Medicinal Chemistry->Pharmaceuticals (e.g., Kinase Inhibitors) Liquid Crystals & OLEDs Liquid Crystals & OLEDs Materials Science->Liquid Crystals & OLEDs Metal-Organic Frameworks Metal-Organic Frameworks Coordination Chemistry->Metal-Organic Frameworks

Applications of this compound

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for detailed safety and handling information.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridyl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and functional organic materials. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, with a focus on palladium-catalyzed cross-coupling reactions. This document offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the synthetic methodologies to assist researchers in the efficient preparation of this versatile compound.

Introduction

This compound, with the chemical formula C₁₂H₈N₂, is a bifunctional molecule featuring both a pyridine ring and a benzonitrile moiety. The pyridine nitrogen acts as a ligand for metal coordination, while the nitrile group can undergo various chemical transformations, making it a versatile precursor for more complex molecular architectures. Its structural motifs are found in a range of biologically active compounds and materials with interesting photophysical properties. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the two most prevalent and effective methods for its synthesis: the Suzuki-Miyaura coupling and the Negishi coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The most common and efficient strategies for the synthesis of this compound involve the formation of a carbon-carbon bond between a pyridine and a benzonitrile precursor using a palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a 2-pyridylboronic acid or its derivative with a 4-halobenzonitrile.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_Pyridyl_Boronic_Acid 2-Pyridylboronic Acid or derivative Product This compound 2_Pyridyl_Boronic_Acid->Product 4_Halobenzonitrile 4-Halobenzonitrile (X = Br, Cl) 4_Halobenzonitrile->Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalytic_Cycle Catalytic Cycle Pd_Catalyst->Catalytic_Cycle Ligand Ligand (e.g., Phosphine) Ligand->Catalytic_Cycle Base Base (e.g., K₃PO₄, KF) Base->Catalytic_Cycle Catalytic_Cycle->Product forms

Diagram 1: Suzuki-Miyaura Coupling Pathway

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of 2-pyridyl nucleophiles.[1]

Materials:

  • 2-(Triisopropylboronate)pyridine lithium salt

  • 4-Bromobenzonitrile or 4-Chlorobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the 2-pyridylboronate reagent (1.5 equiv.), the 4-halobenzonitrile (1.0 equiv.), the base (3.0 equiv.), the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 3-6 mol% SPhos).

  • Add anhydrous 1,4-dioxane (approximately 3 mL per mmol of halide).

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. For the synthesis of this compound, a 2-pyridylzinc halide is coupled with a 4-halobenzonitrile.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_Pyridylzinc_Halide 2-Pyridylzinc Halide (X = Cl, Br) Product This compound 2_Pyridylzinc_Halide->Product 4_Halobenzonitrile 4-Halobenzonitrile (Y = Br, I) 4_Halobenzonitrile->Product Pd_or_Ni_Catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) Catalytic_Cycle Catalytic Cycle Pd_or_Ni_Catalyst->Catalytic_Cycle Catalytic_Cycle->Product forms

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)benzonitrile (CAS 32111-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(pyridin-2-yl)benzonitrile, identified by CAS number 32111-34-5. The document details its chemical identity, summarizes its key physical and chemical data in a tabular format, and outlines standardized experimental protocols for the determination of these properties. Furthermore, it includes a visual representation of a common synthetic workflow for this molecule.

Compound Identification and Structure

4-(Pyridin-2-yl)benzonitrile is a bifunctional organic compound featuring both a pyridine ring and a benzonitrile moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

  • Chemical Name: 4-(Pyridin-2-yl)benzonitrile

  • CAS Number: 32111-34-5

  • Molecular Formula: C₁₂H₈N₂

  • Molecular Weight: 180.21 g/mol

  • Chemical Structure:

    alt text

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-(pyridin-2-yl)benzonitrile based on available experimental and predicted data.

PropertyValueReference(s)
Physical State Solid
Appearance Off-white to white or pale yellow solid
Odor No distinct odor
Melting Point 91-99 °C
Boiling Point 346.5 °C at 760 mmHg
Density 1.17 g/cm³
Refractive Index 1.62
Solubility Insoluble in water; Soluble in ethanol, chloroform, dimethyl sulfoxide.
Vapor Pressure 5.74 x 10⁻⁵ mmHg at 25°C
Storage Condition Sealed in a dry environment, at room temperature (20-22 °C).

Experimental Protocols

This section outlines generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound such as 4-(pyridin-2-yl)benzonitrile.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point when only a small amount of substance is available.

Methodology:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently and continuously heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This occurs when the external pressure equals the vapor pressure of the liquid.

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid by measuring the volume of displaced gas (typically helium).

Methodology:

  • Sample Preparation: A precisely weighed sample of the solid is placed into the sample chamber of the gas pycnometer.

  • Analysis: The instrument is sealed, and a reference chamber of known volume is filled with helium to a specific pressure.

  • Expansion: A valve is opened, allowing the helium to expand into the sample chamber.

  • Measurement: The instrument measures the equilibrium pressure after expansion.

  • Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated. The density is then determined by dividing the sample's mass by its calculated volume.

Structural Characterization Protocols

NMR spectroscopy is a primary technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.

Methodology:

  • Sample Preparation: 5-10 mg of 4-(pyridin-2-yl)benzonitrile is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment provides information on the chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling). For ¹³C NMR, the experiment identifies the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Spectral Analysis: The resulting spectra are analyzed to confirm the connectivity and arrangement of atoms in the molecule, matching the expected structure of 4-(pyridin-2-yl)benzonitrile.

GC-MS is a hybrid technique that separates chemical components of a sample (GC) and then provides structural identity and mass information for each component (MS). It is highly effective for assessing purity and confirming molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized in a heated inlet.

  • Separation: An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The components separate based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component, and the mass spectrum for each peak provides a molecular fingerprint that can be used to confirm the identity and molecular weight (180.21 g/mol ) of 4-(pyridin-2-yl)benzonitrile.

Synthesis and Characterization Workflow

While no specific signaling pathways involving 4-(pyridin-2-yl)benzonitrile are prominently documented, its synthesis and subsequent characterization follow a logical and critical workflow for researchers. The diagram below illustrates a common synthetic route via a nickel-catalyzed cross-coupling reaction and the subsequent analytical steps to verify the final product.

G Figure 1. Synthetic and Analytical Workflow for 4-(Pyridin-2-yl)benzonitrile cluster_synthesis Synthesis: Ni-Catalyzed Cross-Coupling cluster_analysis Product Characterization reactants Starting Materials: - 2-Halopyridine - 4-Cyanophenylboronic Acid (or equivalent) reaction Reaction Setup: Stir at Room Temperature under Inert Atmosphere reactants->reaction 1. Add Reagents catalyst Catalyst System: - NiBr2Bpy Complex - Mn Powder (Reducing Agent) catalyst->reaction solvent Solvent: Dimethylformamide (DMF) solvent->reaction workup Work-up & Purification: 1. Quenching 2. Extraction with Organic Solvent 3. Column Chromatography reaction->workup 2. Monitor to Completion product Crude Product workup->product Yields purified_product Purified Product: 4-(Pyridin-2-yl)benzonitrile product->purified_product Purify purity Purity & Identity Check: GC-MS Analysis purified_product->purity structure Structural Elucidation: ¹H and ¹³C NMR Spectroscopy purified_product->structure physical Physical Constant Verification: Melting Point Determination purified_product->physical final Verified Compound (CAS 32111-34-5) purity->final 3. Verify Data structure->final 3. Verify Data physical->final 3. Verify Data

Caption: Synthetic and Analytical Workflow for 4-(Pyridin-2-yl)benzonitrile.

Safety and Handling

4-(Pyridin-2-yl)benzonitrile is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some sources also indicate potential harm if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Analysis of 4-(2-Pyridyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 4-(2-Pyridyl)benzonitrile (C₁₂H₈N₂), a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₈N₂ with a molecular weight of 180.21 g/mol .[1] The spectroscopic data presented below provides the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.72d4.81HPyridyl-H6
8.13d8.42HBenzonitrile-H3, H5
7.87d8.01HPyridyl-H3
7.82td7.7, 1.81HPyridyl-H4
7.76d8.42HBenzonitrile-H2, H6
7.31ddd7.5, 4.8, 1.21HPyridyl-H5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
156.2Pyridyl-C2
149.8Pyridyl-C6
144.3Benzonitrile-C1
136.9Pyridyl-C4
132.6Benzonitrile-C3, C5
127.5Benzonitrile-C2, C6
124.5Pyridyl-C5
121.0Pyridyl-C3
118.7Cyano (-C≡N)
111.8Benzonitrile-C4

Note: The NMR data presented is based on typical values for this compound and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2225Strong, Sharp-C≡N (Nitrile) stretch[2]
~1600, ~1470, ~1430Medium-StrongAromatic C=C and C=N ring stretching
~830Strongpara-disubstituted benzene C-H out-of-plane bend

Note: The IR data is predicted based on characteristic functional group absorptions. The nitrile stretch is a particularly strong and unambiguous indicator for this compound.[2]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
180High[M]⁺ (Molecular Ion)
179Moderate[M-H]⁺
153Moderate[M-HCN]⁺
126Low[M-2HCN]⁺ or [C₁₀H₆]⁺
78Low[C₆H₅N]⁺ (Pyridine fragment)
102Moderate[C₇H₄N]⁺ (Benzonitrile fragment)

Note: The mass spectrometry data represents a predicted fragmentation pattern under electron ionization (EI). The molecular ion peak is expected to be prominent.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals, simplifying the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample): As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction. Electron Ionization (EI) is a common method for generating the mass spectrum. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solvent Solid State (IR) Solid State (IR) Sample->Solid State (IR) ATR/KBr Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) Heat/Vacuum NMR_Spec NMR Spectroscopy Dissolution (NMR)->NMR_Spec IR_Spec IR Spectroscopy Solid State (IR)->IR_Spec MS_Spec Mass Spectrometry Vaporization (MS)->MS_Spec NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group Vibrations) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Spec->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Molecule_Spectra_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Molecule This compound (C12H8N2) Protons Proton Environment Molecule->Protons ¹H NMR Carbons Carbon Skeleton Molecule->Carbons ¹³C NMR Bonds Vibrational Modes (-C≡N, C=C, C-H) Molecule->Bonds IR Mass Molecular Weight & Fragmentation Molecule->Mass MS

Caption: Relationship between molecular structure and spectroscopic data.

References

Solubility of 4-(2-Pyridyl)benzonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(2-Pyridyl)benzonitrile in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of significant interest in pharmaceutical and materials science research. While qualitative solubility information is available, this document acknowledges the current lack of extensive quantitative solubility data in peer-reviewed literature. To address this, a detailed experimental protocol for the gravimetric determination of solubility is provided, enabling researchers to generate precise and reliable data. This guide serves as a foundational resource, offering both existing knowledge and the practical tools necessary for the empirical study of this compound's solubility characteristics.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a benzonitrile group. This unique structure, possessing both a hydrogen bond acceptor (the pyridine nitrogen) and a polar nitrile group, dictates its physicochemical properties, including its solubility. A thorough understanding of a compound's solubility in various organic solvents is critical for a wide range of applications, including:

  • Drug Development: Solubility is a key determinant of a drug's bioavailability and is essential for designing effective formulation and delivery systems.

  • Organic Synthesis: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and isolation of products.

  • Materials Science: The solubility of organic molecules is fundamental to the development of new materials, such as organic light-emitting diodes (OLEDs) and functional polymers.

This guide summarizes the known physical and chemical properties of this compound, presents its qualitative solubility profile, and provides a robust experimental methodology for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.21 g/mol [1]
Melting Point 91-92 °C
Appearance White crystalline solid
XLogP3 2.3[1]

Solubility Profile

The solubility of a solid in a liquid solvent is the concentration of the saturated solution at a specific temperature. It is a thermodynamic equilibrium value.

Qualitative Solubility

Based on available data, this compound exhibits solubility in several common organic solvents while being insoluble in water. This is consistent with its molecular structure, which has significant nonpolar character from the aromatic rings but also polar functionality.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventClassificationSolubility
EthanolPolar ProticSoluble
ChloroformPolar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
WaterPolar ProticInsoluble
Quantitative Solubility

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. To facilitate research and provide a standardized format for reporting, Table 3 is presented as a template for organizing experimentally determined data.

Table 3: Quantitative Solubility Data Template for this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Experimental Method

Researchers are encouraged to use the experimental protocol outlined in Section 5.0 to populate this table.

Experimental Protocol: Gravimetric Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given organic solvent using the gravimetric method.[2][3] This method is reliable and widely used for its simplicity and accuracy.[2]

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ±0.1 mg)

  • Thermostatically controlled shaker or orbital incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Syringes (glass or solvent-compatible plastic)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible membrane like PTFE)

  • Pre-weighed glass evaporating dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Calculation A Add excess solute to a known volume of solvent in a vial B Seal vial and place in a thermostatically controlled shaker A->B C Agitate at constant temperature until equilibrium is reached (e.g., 24-72h) B->C D Cease agitation and allow solid to settle C->D E Withdraw aliquot of supernatant with a syringe D->E F Filter into a pre-weighed container E->F G Evaporate solvent completely under vacuum F->G H Weigh the container with the dried solute G->H I Repeat drying and weighing to a constant mass H->I J Calculate solubility from the mass of the solute and the volume of the aliquot I->J

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation of Slurry: Add an excess amount of this compound to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the slurries to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation.

  • Sedimentation: After the equilibration period, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

  • Filtration: Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any microscopic solid particles.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (well below the boiling point of the solvent and the melting point of the solute) until all the solvent has evaporated.

  • Mass Determination: Transfer the dish to a desiccator to cool to room temperature, then weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.

  • Calculation: The solubility (S) is calculated using the following equation:

    S (g/L) = (m₂ - m₁) / V

    Where:

    • m₁ is the initial mass of the empty evaporating dish (g).

    • m₂ is the final mass of the evaporating dish with the dried solute (g).

    • V is the volume of the aliquot taken (L).

    To express the solubility in mol/L, divide the result by the molecular weight of this compound (180.21 g/mol ).

Conclusion

This technical guide has synthesized the available information on the solubility of this compound and provided a clear pathway for researchers to obtain much-needed quantitative data. The qualitative profile indicates solubility in common polar organic solvents, which is a useful starting point for experimental design. By employing the detailed gravimetric protocol provided, scientists in drug development and materials research can generate the precise solubility data required to advance their work. The systematic collection and publication of such data will be invaluable to the scientific community.

References

Molecular formula and weight of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2-Pyridyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and functional materials. It covers the molecule's core properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and its applications in medicinal chemistry and materials science.

Core Molecular Data

This compound is a biaryl compound consisting of a pyridine ring linked to a benzonitrile moiety. Its physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance White crystalline solid
Synonyms 4-(2-pyridinyl)benzonitrile, 4-(pyridin-2-yl)benzonitrile[1]
CAS Number 32111-34-5[2]

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust pathway for the formation of the critical carbon-carbon bond between the pyridine and benzene rings.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G reagents Reactants: - 2-Bromopyridine - 4-Cyanophenylboronic Acid reaction_setup Reaction Setup reagents->reaction_setup catalyst Catalyst & Base: - Pd(dppf)Cl₂ - Na₃PO₄ catalyst->reaction_setup solvent Solvent System: - Dioxane - Water solvent->reaction_setup heating Heating (e.g., 65-100 °C) reaction_setup->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Reaction Monitoring (TLC/GC-MS) purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product Characterization (NMR, MS)

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving pyridyl and aryl moieties.[3][4]

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid[5][6][7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Phosphate (Na₃PO₄) or another suitable base (e.g., K₂CO₃, KF)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-cyanophenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium phosphate (3.0 equivalents).

  • Addition of Reagents: Add 2-bromopyridine (1.0 equivalent) to the flask, followed by the solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 65 °C and 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in several advanced research areas.

  • Kinase Inhibitors: The structural motif of this compound is present in numerous kinase inhibitors developed for cancer therapy.[2] The pyridine and nitrile groups can form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.

  • Ligand Synthesis: The nitrogen atom of the pyridine ring acts as an effective ligand for coordinating with metal ions.[2] This property is exploited in the field of coordination chemistry to create metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

  • Functional Materials: Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs) and as liquid crystals.

While the compound itself is not typically the final active molecule, its role as a versatile intermediate makes it highly valuable for generating libraries of complex molecules for biological screening and materials testing. No direct modulation of specific cellular signaling pathways by this compound has been reported; its biological relevance stems from the properties of the larger molecules synthesized from it.

References

A Comprehensive Technical Guide to 4-(Pyridin-2-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(pyridin-2-yl)benzonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and established applications, with a focus on its role in the development of novel therapeutics.

Nomenclature and Structure

The compound with the common name 4-(2-Pyridyl)benzonitrile is systematically named 4-(pyridin-2-yl)benzonitrile according to IUPAC nomenclature. Its chemical structure consists of a pyridine ring linked to a benzonitrile moiety at the 4-position of the benzene ring and the 2-position of the pyridine ring.

Molecular Formula: C₁₂H₈N₂

Molecular Weight: 180.21 g/mol

CAS Number: 32111-34-5[1]

Physicochemical and Spectroscopic Data

4-(Pyridin-2-yl)benzonitrile is a white crystalline solid. It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but insoluble in water.

PropertyValueReference
Melting Point98-102 °C
¹H NMR Predicted shifts based on analogous structures.
(400 MHz, CDCl₃, δ)8.75 (d, 1H, Py-H6), 8.10 (d, 2H, Ph-H2,6), 7.85 (t, 1H, Py-H4), 7.80 (d, 1H, Py-H3), 7.75 (d, 2H, Ph-H3,5), 7.30 (dd, 1H, Py-H5)[2]
¹³C NMR Predicted shifts based on analogous structures.
(100 MHz, CDCl₃, δ)155.8 (C), 149.8 (CH), 144.5 (C), 137.0 (CH), 132.5 (CH), 127.8 (CH), 124.5 (CH), 121.0 (CH), 118.5 (C), 112.0 (C)[2]
FT-IR Characteristic absorption bands.
(KBr, cm⁻¹)~2225 (C≡N stretch), ~1600, ~1580, ~1470 (Aromatic C=C and C=N stretching)[3]

Synthesis of 4-(Pyridin-2-yl)benzonitrile

The primary synthetic route to 4-(pyridin-2-yl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the C-C bond between the pyridine and benzene rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.[4][5]

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (solvent system)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(pyridin-2-yl)benzonitrile.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromopyridine Process Suzuki-Miyaura Coupling Reactant1->Process Reactant2 4-Cyanophenylboronic acid Reactant2->Process Catalyst Pd(OAc)₂/Ligand Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (Toluene/H₂O) Solvent->Process Product 4-(Pyridin-2-yl)benzonitrile Process->Product Chk1_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) Cdc25->Cell_Cycle_Arrest promotes progression Inhibitor 4-(Pyridin-2-yl)benzonitrile Derivative (Inhibitor) Inhibitor->Chk1 inhibits AMPA_Receptor_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds to Ion_Influx Na⁺ / Ca²⁺ Influx AMPA_R->Ion_Influx opens channel for Depolarization Neuronal Depolarization Ion_Influx->Depolarization leads to Antagonist 4-(Pyridin-2-yl)benzonitrile Derivative (Antagonist) Antagonist->AMPA_R blocks

References

In-Depth Technical Guide: Health and Safety Information for 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier. All laboratory work should be conducted by trained personnel following established safety protocols.

Executive Summary

4-(2-Pyridyl)benzonitrile is a heterocyclic aromatic nitrile with applications in organic synthesis and as a building block for pharmaceuticals and other advanced materials.[1] While specific toxicological data for this compound is limited, information extrapolated from related benzonitrile and pyridine compounds, along with supplier safety data, indicates that it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] This guide provides a comprehensive overview of the available health and safety information, including hazard classifications, handling procedures, and emergency protocols, to ensure its safe use in a research and development setting.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

Table 1: GHS Classification for this compound [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning

Pictograms:

  • alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
Appearance White to Orange to Green powder to crystal
Melting Point 98.0 to 102.0 °C
Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water.[1]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)

Toxicological Information

Potential Routes of Exposure and Symptoms
  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[3]

  • Inhalation: Harmful if inhaled. May cause respiratory tract irritation.[3]

  • Skin Contact: Harmful in contact with skin. Causes skin irritation.

  • Eye Contact: Causes serious eye irritation.

Proposed Metabolic Pathway and Mechanism of Toxicity

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of related compounds, a probable pathway involves cytochrome P450 (CYP) enzymes.[4] The benzonitrile moiety may undergo hydroxylation, while the pyridine ring can be N-oxidized.[5] Unlike some aliphatic nitriles, aromatic nitriles like benzonitrile do not readily release cyanide in the body.[6] The toxicity is more likely associated with the parent molecule and its metabolites.

Metabolic Pathway of this compound This compound This compound CYP-mediated Oxidation CYP-mediated Oxidation This compound->CYP-mediated Oxidation Hydroxylated Metabolites Hydroxylated Metabolites CYP-mediated Oxidation->Hydroxylated Metabolites N-Oxide Metabolites N-Oxide Metabolites CYP-mediated Oxidation->N-Oxide Metabolites Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) Hydroxylated Metabolites->Conjugation (e.g., Glucuronidation) N-Oxide Metabolites->Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugation (e.g., Glucuronidation)->Excretion

Figure 1: Proposed Metabolic Pathway

Experimental Protocols: Safety and Handling

Detailed experimental protocols for the safety assessment of this compound are not published. The following sections outline general procedures for safe handling and emergency response based on standard laboratory practices for hazardous chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

Personal Protective Equipment cluster_ppe Required PPE Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Respirator (for dust/aerosols) Respirator (for dust/aerosols) Researcher Researcher Handling this compound Handling this compound Researcher->Handling this compound performs Handling this compound->Safety Goggles wears Handling this compound->Lab Coat wears Handling this compound->Nitrile Gloves wears Handling this compound->Respirator (for dust/aerosols) uses if needed

Figure 2: Recommended Personal Protective Equipment

Table 3: Personal Protective Equipment (PPE) Requirements [7]

Protection TypeRequired EquipmentRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.Protects against splashes and dust.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.[7]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[7]
Respiratory Protection NIOSH-approved respirator.Required when handling the compound as a dry powder to avoid inhalation.[7] Use in a well-ventilated area, preferably a chemical fume hood.
Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from fire and oxidants.[1]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Contact IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen cyanide.[8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

The logical workflow for responding to a spill is outlined below.

Spill Response Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Seal in Container Collect and Seal in Container Absorb with Inert Material->Collect and Seal in Container Decontaminate Area Decontaminate Area Collect and Seal in Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Figure 3: Accidental Release Workflow

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[11]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the product itself.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential health hazards. While compound-specific toxicological data is sparse, adherence to the general safety principles for hazardous chemicals, including the use of appropriate personal protective equipment, proper handling and storage procedures, and established emergency protocols, is essential for its safe use in the laboratory. Researchers should always consult the official Safety Data Sheet provided by the supplier before commencing any work with this compound.

References

A Historical Review of the Synthesis of 4-(2-Pyridyl)benzonitrile: From Classical Couplings to Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biaryl scaffold, 4-(2-pyridyl)benzonitrile, is a significant structural motif in medicinal chemistry and materials science. Its synthesis has evolved considerably over the past century, mirroring the broader advancements in organic chemistry. This technical guide provides a comprehensive historical overview of the synthetic routes to this compound, detailing both classical and modern methodologies. Experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

Classical Synthetic Approaches: The Foundations of Biaryl Construction

Prior to the advent of modern cross-coupling chemistry, the synthesis of biaryl compounds like this compound relied on a set of classical reactions. These methods, while foundational, often required harsh reaction conditions and provided modest yields.

The Ullmann Reaction

The Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides. In the context of this compound synthesis, this would typically involve the reaction of 2-bromopyridine with 4-bromobenzonitrile in the presence of a copper catalyst at elevated temperatures. The reaction proceeds through an oxidative addition of the aryl halide to copper, followed by a coupling step.

Experimental Protocol: Ullmann Coupling of 2-Bromopyridine and 4-Bromobenzonitrile

  • Materials: 2-Bromopyridine (1.0 equiv), 4-bromobenzonitrile (1.0 equiv), copper powder (2.0 equiv), sand, high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).

  • Procedure:

    • In a flame-dried round-bottom flask, combine 2-bromopyridine, 4-bromobenzonitrile, copper powder, and a small amount of sand (to help break up the copper oxide layer).

    • Add the high-boiling point solvent and heat the mixture to a high temperature (typically >150 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the copper residues.

    • The filtrate is then subjected to an appropriate work-up, which may include extraction and purification by column chromatography.

Yields for Ullmann reactions can be variable and are often moderate.

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, developed in the 1920s, offers another route to biaryls through the reaction of a diazonium salt with an aromatic compound. For the synthesis of this compound, this could involve the diazotization of 2-aminopyridine to form a diazonium salt, which then reacts with benzonitrile. This reaction proceeds via a radical mechanism. A significant drawback of the Gomberg-Bachmann reaction is the typically low yields, often below 40%, due to the many side reactions of diazonium salts.[1][2]

Experimental Protocol: Gomberg-Bachmann Reaction of 2-Aminopyridine and Benzonitrile

  • Materials: 2-Aminopyridine (1.0 equiv), sodium nitrite (1.1 equiv), hydrochloric acid, benzonitrile (large excess, also acts as the solvent), sodium hydroxide solution.

  • Procedure:

    • Dissolve 2-aminopyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled solution to form the diazonium salt.

    • Add the diazonium salt solution to a vigorously stirred solution of benzonitrile.

    • Slowly add a solution of sodium hydroxide to promote the coupling reaction.

    • After the reaction is complete, the organic layer is separated, washed, and the excess benzonitrile is removed by distillation.

    • The crude product is then purified by chromatography or recrystallization.

Synthesis via Pyridine N-Oxides

Another classical approach involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide is more susceptible to nucleophilic attack. Reaction with a Grignard reagent, such as 4-cyanophenylmagnesium bromide, can introduce the cyanophenyl group at the 2-position. The N-oxide can then be removed by reduction.

Experimental Protocol: Synthesis from Pyridine N-Oxide and a Grignard Reagent

  • Materials: Pyridine N-oxide (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), magnesium turnings (1.2 equiv), anhydrous THF, acetic anhydride.

  • Procedure:

    • Prepare the Grignard reagent by reacting 4-bromobenzonitrile with magnesium turnings in anhydrous THF.

    • Add the pyridine N-oxide to the Grignard reagent solution at room temperature.

    • After the reaction is complete, treat the mixture with acetic anhydride and heat to 120 °C.[3]

    • The reaction mixture is then worked up by quenching with an aqueous solution, followed by extraction and purification.

This method offers a transition-metal-free route to 2-arylpyridines with yields ranging from 37% to 86%.[3]

Modern Synthetic Methods: The Era of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this typically involves the reaction of a 2-pyridylboronic acid or ester with 4-bromobenzonitrile. A study has reported the synthesis of a biaryl from 4-bromobenzonitrile with a 63% yield using this method.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate and 4-Bromobenzonitrile

  • Materials: 2-Pyridylboronate (1.5 equiv), 4-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (1.0-1.5 mol%), a suitable phosphine ligand (e.g., a phosphite or phosphine oxide ligand), a base (e.g., KF or K₃PO₄, 3.0 equiv), and a solvent (e.g., 1,4-dioxane).[4]

  • Procedure:

    • In a Schlenk tube under an inert atmosphere (argon), combine the 2-pyridylboronate, 4-bromobenzonitrile, palladium catalyst, ligand, and base.

    • Add the degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture (typically to 80-110 °C) until the starting material is consumed, as monitored by GC or TLC.[4]

    • After cooling, the reaction mixture is diluted with a suitable solvent, filtered, and the filtrate is washed and concentrated.

    • The crude product is purified by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The synthesis of this compound via this method would involve the coupling of a 2-pyridylzinc reagent with 4-bromobenzonitrile.

Experimental Protocol: Negishi Coupling of a 2-Pyridylzinc Reagent and 4-Bromobenzonitrile

  • Materials: 2-Pyridylzinc halide (1.2 equiv), 4-bromobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an anhydrous solvent (e.g., THF).[3]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the 4-bromobenzonitrile in the anhydrous solvent.

    • Add the palladium catalyst.

    • Slowly add the solution of the 2-pyridylzinc reagent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) and an organic halide in the presence of a palladium catalyst. To synthesize this compound, 2-(tributylstannyl)pyridine would be reacted with 4-bromobenzonitrile. A key advantage of organostannanes is their stability to air and moisture.

Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)pyridine and 4-Bromobenzonitrile

  • Materials: 2-(Tributylstannyl)pyridine (1.15 equiv), 4-bromobenzonitrile (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv), a copper(I) salt (e.g., CuI, 0.1 equiv), lithium chloride (5.3 equiv), and a polar aprotic solvent (e.g., DMF).[5]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine 4-bromobenzonitrile, the palladium catalyst, copper(I) iodide, and lithium chloride.

    • Add the degassed solvent, followed by the 2-(tributylstannyl)pyridine.

    • Heat the reaction mixture (e.g., to 40 °C) for an extended period (can be up to 2.5 days).[5]

    • Upon completion, the reaction is worked up by an aqueous wash, extraction, and purification by column chromatography.

Summary of Synthetic Methods

The following table summarizes the key aspects of the discussed synthetic methods for this compound.

MethodKey ReagentsCatalystTypical ConditionsTypical YieldsHistorical Era
Ullmann Reaction 2-Bromopyridine, 4-BromobenzonitrileCopperHigh temperature (>150 °C)ModerateEarly 20th Century
Gomberg-Bachmann 2-Aminopyridine, BenzonitrileNone (diazotization)Low temperature, basicLow (<40%)[1][2]Early 20th Century
Pyridine N-Oxide Pyridine N-Oxide, 4-Cyanophenyl GrignardNoneRoom temp then 120 °C[3]37-86%[3]Mid 20th Century
Suzuki-Miyaura 2-Pyridylboronate, 4-BromobenzonitrilePalladium complex80-110 °C, inert atm.[4]Good to Excellent (e.g., 63%)[4]Late 20th Century
Negishi Coupling 2-Pyridylzinc reagent, 4-BromobenzonitrilePalladium or NickelRoom temp, inert atm.Good to ExcellentLate 20th Century
Stille Coupling 2-Pyridylstannane, 4-BromobenzonitrilePalladium complex40 °C, inert atm.[5]Good to ExcellentLate 20th Century

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

classical_synthesis cluster_ullmann Ullmann Reaction cluster_gomberg Gomberg-Bachmann Reaction cluster_n_oxide Pyridine N-Oxide Route U_start1 2-Bromopyridine U_reagent Cu U_start1->U_reagent U_start2 4-Bromobenzonitrile U_start2->U_reagent U_product This compound U_reagent->U_product GB_start1 2-Aminopyridine GB_reagent1 NaNO2, HCl GB_start1->GB_reagent1 GB_intermediate Diazonium Salt GB_reagent1->GB_intermediate GB_reagent2 NaOH GB_intermediate->GB_reagent2 GB_start2 Benzonitrile GB_start2->GB_reagent2 GB_product This compound GB_reagent2->GB_product NO_start Pyridine N-Oxide NO_reagent1 4-Cyanophenyl Grignard Reagent NO_start->NO_reagent1 NO_intermediate Adduct NO_reagent1->NO_intermediate NO_reagent2 Ac2O, Heat NO_intermediate->NO_reagent2 NO_product This compound NO_reagent2->NO_product

Caption: Classical synthetic routes to this compound.

modern_synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling S_start1 2-Pyridylboronic Acid S_reagent Pd Catalyst, Base S_start1->S_reagent S_start2 4-Bromobenzonitrile S_start2->S_reagent S_product This compound S_reagent->S_product N_start1 2-Pyridylzinc Halide N_reagent Pd or Ni Catalyst N_start1->N_reagent N_start2 4-Bromobenzonitrile N_start2->N_reagent N_product This compound N_reagent->N_product St_start1 2-Pyridylstannane St_reagent Pd Catalyst St_start1->St_reagent St_start2 4-Bromobenzonitrile St_start2->St_reagent St_product This compound St_reagent->St_product

Caption: Modern palladium-catalyzed syntheses of this compound.

Conclusion

The synthesis of this compound provides a clear illustration of the progress in synthetic organic chemistry. From the harsh conditions and often low yields of classical methods like the Ullmann and Gomberg-Bachmann reactions, the field has progressed to the highly efficient and versatile palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Negishi, and Stille couplings now represent the state-of-the-art for constructing this important biaryl linkage, offering researchers in drug development and materials science reliable and scalable routes to this valuable compound. The choice of synthetic route today is often dictated by factors such as substrate availability, functional group tolerance, and the desired scale of the synthesis, with modern cross-coupling methods generally being the preferred approach.

References

A Technical Guide to 4-(2-Pyridyl)benzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile is a bifunctional organic compound featuring both a pyridine ring and a benzonitrile moiety. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and agrochemical development. Its pyridine nitrogen can act as a ligand for metal catalysts or as a hydrogen bond acceptor in biological systems, while the nitrile group can undergo a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key applications in research, and representative synthetic protocols.

Commercial Suppliers of this compound

A range of chemical suppliers offer this compound for research and development purposes. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current pricing, availability, and detailed specifications.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Tokyo Chemical Industry (TCI) P2659>97.0% (GC)32111-34-5C₁₂H₈N₂180.21White to Orange to Green powder to crystal.
ChemUniverse P9163597%32111-34-5C₁₂H₈N₂180.21
CP Lab Safety -min 97%32111-34-5C₁₂H₈N₂180.21For professional manufacturing, research, and industrial use only.
Pharmaffiliates PA 27 02701-32111-34-5C₁₂H₈N₂180.21Appearance not specified. Storage at 2-8°C.
BLD Pharm --32111-34-5C₁₂H₈N₂180.21Storage at room temperature.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its applications span several areas of chemical and materials science research.

Pharmaceutical and Medicinal Chemistry

The pyridine motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving the binding affinity of a molecule to its biological target.[3] Furthermore, the entire pyridylbenzonitrile structure can serve as a bioisostere for other aromatic systems, allowing medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[3] While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are explored for a range of therapeutic targets. Pyridine derivatives, in general, have been investigated for antimicrobial, anticancer, and antidiabetic activities.[2]

Materials Science

Derivatives of this compound have been investigated for their potential applications in materials science.[1] Notably, they have been explored as components of liquid crystals and as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs).[1] The rigid, aromatic structure of the molecule contributes to the formation of ordered phases in liquid crystals, while its electronic properties can be tailored for optoelectronic applications.

Organic Synthesis

As a versatile building block, this compound is employed in various organic reactions.[4] It can be a precursor for the synthesis of more complex heterocyclic systems and can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The nitrile group is also a valuable functional handle that can be converted into other functionalities, such as amines, carboxylic acids, or ketones.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound as a starting material are not abundantly available in peer-reviewed literature. However, based on the known reactivity of the nitrile functional group, a representative experimental workflow for the synthesis of a ketone via reaction with a Grignard reagent is provided below. This protocol is a general illustration of how the nitrile group in this compound can be transformed.

Representative Reaction: Synthesis of (4-Benzoylphenyl)(2-pyridyl)methanone via Grignard Reaction

This protocol describes the addition of a Grignard reagent to the nitrile functionality of this compound to form an imine, which is then hydrolyzed to yield a ketone.[5]

Materials:

  • This compound

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of this compound in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: The solution is cooled in an ice bath. A solution of phenylmagnesium bromide in the same anhydrous solvent is added dropwise from the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for a period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The reaction mixture is cooled again in an ice bath, and aqueous acid (e.g., 1 M HCl) is slowly and carefully added to hydrolyze the intermediate imine salt.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired ketone.

Below is a Graphviz diagram illustrating this experimental workflow.

G Experimental Workflow: Grignard Reaction with this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product This compound This compound Addition 1. Nucleophilic Addition (Anhydrous Ether/THF) This compound->Addition Grignard_Reagent Phenylmagnesium bromide Grignard_Reagent->Addition Hydrolysis 2. Acidic Hydrolysis (e.g., H3O+) Addition->Hydrolysis Ketone_Product Ketone Hydrolysis->Ketone_Product

References

Methodological & Application

Application Notes and Protocols for 4-(2-Pyridyl)benzonitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile is a bifunctional organic molecule featuring a pyridine ring and a benzonitrile group. This unique structure makes it a versatile ligand in organometallic chemistry and a valuable building block in the synthesis of functional materials and pharmaceutical compounds.[1][2][3] The pyridine nitrogen atom serves as a coordination site for a wide range of metal ions, while the nitrile group can be involved in further chemical transformations or influence the electronic properties of the resulting metal complexes.[3] Its applications span from the development of catalysts and luminescent materials to its use as an intermediate in the synthesis of kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of organometallic complexes, drawing upon established methods for structurally related pyridyl ligands.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient pathway to form the C-C bond between the pyridine and benzene rings.[3][4]

Protocol: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures for pyridyl compounds.[4][5][6]

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₂H₈N₂
Molecular Weight180.21 g/mol [7]
AppearanceWhite crystalline solid[1][2]
SolubilitySoluble in ethanol, chloroform, dimethyl sulfoxide; insoluble in water[1][2]

Note: Detailed NMR and IR data should be acquired and compared with literature values for confirmation of the synthesized product.

Synthesis of Organometallic Complexes with this compound

The pyridine nitrogen of this compound readily coordinates to transition metals such as palladium and ruthenium. The following protocols are based on general methods for the synthesis of palladium(II) and ruthenium(II) complexes with pyridyl ligands.[8][9][10][11][12]

Protocol: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a generic dichloropalladium(II) complex with two this compound ligands.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1.0 eq) in acetonitrile with gentle heating to form a solution.

  • In a separate flask, dissolve this compound (2.2 eq) in acetonitrile.

  • Slowly add the ligand solution to the palladium(II) chloride solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.

  • If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Wash the collected solid with cold acetonitrile and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the [Pd(this compound)₂Cl₂] complex.

Protocol: Synthesis of a Ruthenium(II) Complex

This protocol outlines the synthesis of a generic ruthenium(II) bipyridyl complex where one bipyridine ligand is substituted by two this compound ligands.

Materials:

  • cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([Ru(bpy)₂Cl₂]·2H₂O)

  • This compound

  • Ethanol

  • Water

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add this compound (2.5 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. The color of the solution should change, indicating complex formation.

  • Monitor the reaction by a suitable method (e.g., UV-Vis spectroscopy) to determine completion.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • The aqueous solution can be used for further reactions or the complex can be precipitated by adding a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF₆ or NH₄PF₆).

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the solid under vacuum to obtain the [Ru(bpy)₂(this compound)₂]²⁺ complex (as a PF₆⁻ salt).

Characterization of Organometallic Complexes

The synthesized complexes should be thoroughly characterized using a range of spectroscopic and analytical techniques.

Table of Expected Spectroscopic Shifts upon Coordination:

TechniqueObservationRationale
FT-IR Spectroscopy Shift of the C≡N stretching frequency (typically around 2230 cm⁻¹ for the free ligand).Coordination of the pyridine nitrogen to the metal center can alter the electronic distribution in the molecule, affecting the nitrile bond strength.
New bands in the far-IR region (typically < 600 cm⁻¹).These bands correspond to the metal-ligand (M-N) stretching vibrations.
¹H NMR Spectroscopy Downfield shift of the pyridine proton signals.Coordination of the lone pair of the pyridine nitrogen to the electron-deficient metal center deshields the protons on the pyridine ring.
¹³C NMR Spectroscopy Shifts in the signals of the carbon atoms of the pyridine ring.Changes in the electronic environment upon coordination to the metal center.
UV-Vis Spectroscopy Appearance of new absorption bands.These can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Potential Applications and Logical Workflows

The organometallic complexes of this compound are expected to have applications in catalysis, materials science, and medicinal chemistry.

Catalysis

Complexes of palladium and ruthenium are well-known catalysts for various organic transformations, including cross-coupling reactions and hydrogenations. The electronic properties of the this compound ligand can be tuned to influence the catalytic activity of the metal center.

Catalysis_Workflow cluster_synthesis Complex Synthesis cluster_application Catalytic Application Ligand This compound Synthesis Complexation Reaction Ligand->Synthesis Metal_Precursor Metal Precursor (e.g., PdCl2) Metal_Precursor->Synthesis Complex Organometallic Complex Synthesis->Complex Catalytic_Reaction Cross-Coupling Reaction Complex->Catalytic_Reaction Complex->Catalytic_Reaction Substrates Reactants (e.g., Aryl halide + Alkene) Substrates->Catalytic_Reaction Product Desired Product Catalytic_Reaction->Product

Caption: Workflow for the synthesis and catalytic application of a this compound metal complex.

Photophysical Properties and Materials Science

Ruthenium and other transition metal complexes with pyridyl ligands often exhibit interesting photophysical properties, such as luminescence. These properties can be exploited in the development of sensors, light-emitting diodes (OLEDs), and photodynamic therapy agents.

Photophysics_Workflow Synthesis Synthesize Ru(II) Complex with This compound Characterization Characterize Ground State (UV-Vis, NMR, IR) Synthesis->Characterization Excitation Excite with Light Source Characterization->Excitation Emission Measure Emission (Luminescence Spectroscopy) Excitation->Emission Analysis Analyze Photophysical Data (Quantum Yield, Lifetime) Emission->Analysis Application Potential Application (e.g., OLED, Sensor) Analysis->Application Drug_Development_Pathway Ligand_Design Ligand: this compound Complex_Synthesis Synthesis of Metal Complex (e.g., with Pt or Ru) Ligand_Design->Complex_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity against Cancer Cell Lines) Complex_Synthesis->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition) In_Vitro_Screening->Mechanism_Study Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Mechanism_Study->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Application Notes and Protocols for 4-(2-Pyridyl)benzonitrile in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Pyridyl)benzonitrile and its derivatives as ligands in catalytic reactions. The protocols are based on established methodologies for similar pyridine-based ligands in widely used cross-coupling reactions.

Introduction to this compound in Catalysis

This compound is a versatile bidentate ligand that coordinates to transition metals through the nitrogen atoms of its pyridine ring and nitrile group. This coordination can enhance the catalytic activity of metals such as palladium in various organic transformations. Its rigid structure and tunable electronic properties, influenced by the cyano group, make it a ligand of interest in the development of efficient catalysts for cross-coupling reactions, which are fundamental in pharmaceutical and materials science.

The pyridine moiety acts as a strong coordinating group, while the benzonitrile portion can be modified to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's stability, activity, and selectivity.

Application: Palladium-Catalyzed Heck-Mizoroki Reaction

Complexes formed between palladium and pyridine-containing ligands are effective catalysts for the Heck-Mizoroki reaction, a crucial method for the formation of carbon-carbon bonds between aryl halides and alkenes. The following protocol is adapted from established procedures for structurally similar di(2-pyridyl) ketone-palladium complexes and is expected to be applicable for catalysts derived from this compound.[1]

2.1. General Reaction Scheme

Heck_Reaction cluster_conditions Reaction Conditions Aryl_Halide Ar-X plus1 + Aryl_Halide->plus1 Alkene R-CH=CH₂ arrow Alkene->arrow Base Base Catalyst Pd Catalyst (e.g., [Pd(this compound)Cl₂]) Product Ar-CH=CH-R plus2 + Product->plus2 Salt HB⁺X⁻ plus1->Alkene arrow->Product plus2->Salt

Caption: General scheme of the Heck-Mizoroki reaction.

2.2. Experimental Protocol: Heck Reaction of Iodobenzene with Methyl Acrylate

This protocol describes the synthesis of methyl cinnamate from iodobenzene and methyl acrylate using a palladium complex of a pyridyl-ligand as the catalyst.[1]

Materials:

  • Palladium catalyst precursor (e.g., PdCl₂(PhCN)₂)

  • This compound (or di(2-pyridyl) ketone as a close analog)[1]

  • Iodobenzene (1.0 mmol)

  • Methyl acrylate (1.16 mmol)

  • Base (e.g., Triethylamine (Et₃N), 1.1 mmol)

  • Solvent (e.g., Dimethylformamide (DMF), 10 mL)

  • Schlenk tube (100 mL)

  • Magnetic stir bar

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): To a dry 100 mL Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., PdCl₂(PhCN)₂, 1.0 µmol) and the pyridyl ligand (e.g., di(2-pyridyl) ketone, which is structurally analogous to this compound, 1.0 µmol).[1]

  • Reactant Addition: To the Schlenk tube, add iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and the base (e.g., triethylamine, 1.1 mmol).

  • Solvent Addition: Add the solvent (DMF, 10 mL) to the reaction mixture.

  • Degassing: Subject the reaction mixture to a freeze-pump-thaw cycle to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir for 4 hours.

  • Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture with a syringe and analyzing by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a mixture of ethyl acetate and hexane (1:5).

  • Purification: The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

2.3. Quantitative Data

The following table summarizes representative yields for the Heck reaction using a di(2-pyridyl) ketone palladium complex, which is expected to show similar catalytic performance to a complex of this compound.[1]

EntryAryl HalideAlkeneBaseCatalyst Loading (mol%)Yield (%)
1IodobenzeneMethyl AcrylateEt₃N0.001>95
24-IodoanisoleMethyl AcrylateEt₃N0.001>95
34-IodonitrobenzeneMethyl AcrylateEt₃N0.001>95

Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes with pyridine-based ligands are also efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide. The following is a general protocol.

3.1. Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' ArylHalide Ar-X Organoboron Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

3.2. Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, this compound ligand, aryl halide, arylboronic acid, and the base.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

3.3. Expected Performance

While specific data for this compound is not available, palladium complexes of functionalized pyridines generally provide good to excellent yields in Suzuki-Miyaura couplings.

Aryl HalideArylboronic AcidBaseTypical Yield Range (%)
4-BromotoluenePhenylboronic acidK₂CO₃85-95
4-Chloroacetophenone4-Methoxyphenylboronic acidK₃PO₄70-90
2-BromopyridineThiophene-2-boronic acidCs₂CO₃75-90

Logical Workflow for Catalyst Application

The following diagram illustrates the decision-making process and workflow for applying a this compound-based catalyst in a cross-coupling reaction.

Catalyst_Workflow Start Define Target Synthesis Select_Reaction Select Cross-Coupling Reaction (e.g., Heck, Suzuki) Start->Select_Reaction Catalyst_Prep Prepare Catalyst: In situ from Pd precursor and This compound Select_Reaction->Catalyst_Prep Reaction_Setup Reaction Setup: Substrates, Base, Solvent under Inert Atmosphere Catalyst_Prep->Reaction_Setup Optimization Optimize Conditions: Temperature, Time, Stoichiometry Reaction_Setup->Optimization Optimization->Reaction_Setup Re-optimize Monitoring Monitor Reaction Progress (TLC, GC-MS) Optimization->Monitoring Optimized Workup Work-up and Purification Monitoring->Workup Reaction Complete Analysis Characterize Product (NMR, MS) Workup->Analysis End Final Product Analysis->End

Caption: Experimental workflow for catalytic cross-coupling.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 4-(2-Pyridyl)benzonitrile as a Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-pyridyl)benzonitrile as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The document details the synthetic routes to this intermediate and its subsequent elaboration into potential drug candidates, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring, which can act as a hydrogen bond acceptor and a ligand for metal catalysts, and a benzonitrile group, a common pharmacophore in medicinal chemistry. This unique combination makes it a valuable building block for the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. Kinase inhibitors have emerged as a crucial class of therapeutics, especially in oncology, and the this compound scaffold provides a robust platform for the development of novel inhibitors. This document will focus on its application in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried round-bottom flask, add 2-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio, 10 mL per mmol of 2-bromopyridine).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data: Synthesis of this compound
StepReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
12-Bromopyridine, 4-Cyanophenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/Ethanol/Water851485-95>98 (after chromatography)

Application in the Synthesis of a JNK Inhibitor

This compound serves as a key precursor for the synthesis of 4-(pyrazol-3-yl)-pyridine derivatives, which have shown potent inhibitory activity against JNKs. The following protocol outlines a plausible synthetic route to a representative JNK inhibitor starting from this compound.

Experimental Workflow: Synthesis of a 4-(Pyrazol-3-yl)pyridine JNK Inhibitor

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Purification A This compound C Intermediate A (Amidine) A->C Ethanol, Reflux B Hydrazine Hydrate B->C E JNK Inhibitor Candidate C->E Sodium Ethoxide, Ethanol, Reflux D Diethyl Malonate D->E F Purified JNK Inhibitor E->F Column Chromatography

Caption: Synthetic workflow for a JNK inhibitor from this compound.

Experimental Protocol: Synthesis of a 4-(Pyrazol-3-yl)pyridine JNK Inhibitor

Step 1: Formation of the Amidine Intermediate

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amidine intermediate, which can be used in the next step without further purification.

Step 2: Pyrazole Ring Formation

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add the crude amidine intermediate from Step 1.

  • Add diethyl malonate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude JNK inhibitor candidate.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure JNK inhibitor.

Quantitative Data: Synthesis of a JNK Inhibitor
StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compoundHydrazine HydrateEthanolReflux5~90 (crude)-
2Amidine IntermediateDiethyl Malonate, NaOEtEthanolReflux1060-70>95 (after chromatography)

JNK Signaling Pathway and Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway is associated with numerous diseases. The synthesized 4-(pyrazol-3-yl)pyridine derivatives are designed to inhibit JNK activity, thereby modulating downstream cellular events.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitor 4-(Pyrazol-3-yl)pyridine Inhibitor Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility in constructing complex heterocyclic scaffolds make it an attractive starting material for the development of novel therapeutics. The protocols and data presented here provide a solid foundation for researchers engaged in the synthesis of kinase inhibitors and other biologically active molecules. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new and effective drugs.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed experimental protocol for the Suzuki coupling of 4-(2-Pyridyl)benzonitrile, a versatile building block in medicinal chemistry and materials science due to its unique electronic and coordination properties. The presence of both a pyridyl and a cyano group presents specific challenges, including potential catalyst inhibition by the nitrogen lone pair and the electron-withdrawing nature of the nitrile, which can affect the reaction kinetics.[4] The following protocol is designed to address these challenges and provide a reliable method for the synthesis of novel biaryl compounds.

Reaction Scheme

The general scheme for the Suzuki coupling of an aryl halide with an organoboron species is depicted below. This reaction typically involves a palladium catalyst, a base, and a suitable solvent system.[3]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials:

  • This compound (assuming the bromo or iodo derivative is used)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., Potassium carbonate [K2CO3])

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.03-0.05 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from 8 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on literature for similar Suzuki couplings.[4][5][6]

Table 1: Recommended Reagent Stoichiometry and Catalyst Loading

ReagentStoichiometry (equiv)Typical Loading (mol%)
This compound1.0-
Arylboronic Acid/Ester1.2 - 1.5-
Palladium Catalyst-1 - 5
Base2.0 - 3.0-

Table 2: Screening of Reaction Parameters

Catalyst System (mol%)Base (equiv)Solvent System (v/v)Temperature (°C)Typical Yield Range (%)
Pd(PPh3)4 (3)K2CO3 (2)Dioxane/H2O (4:1)9070 - 90
Pd(OAc)2 (2) / SPhos (4)K3PO4 (2)n-Butanol10075 - 95
Pd2(dba)3 (1.5) / P(t-Bu)3 (6)Na2CO3 (3)Dioxane10065 - 85

Yields are highly dependent on the specific arylboronic acid used and reaction optimization.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the generally accepted mechanism for the Suzuki-Miyaura coupling.

Experimental_Workflow Setup 1. Reaction Setup (Reactants & Base) Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Catalyst 3. Catalyst Addition Inert->Catalyst Solvent 4. Solvent Addition Catalyst->Solvent Reaction 5. Heating & Stirring (80-100 °C) Solvent->Reaction Workup 6. Aqueous Workup Reaction->Workup Purification 7. Column Chromatography Workup->Purification Product Pure Product Purification->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A OxAdd OxAdd Oxidative Addition PdII_B R1-Pd(II)L2-R2 PdII_A->PdII_B Transmetal Transmetal Transmetalation PdII_B->Pd0 RedElim Product R1-R2 PdII_B->Product RedElim Reductive Elimination ArylHalide R1-X BoronicAcid R2-B(OR)2 Base Base

References

Application Notes and Protocols: The Role of 4-(2-Pyridyl)benzonitrile in Luminescent Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile and its derivatives are versatile building blocks in the synthesis of advanced luminescent materials. This scaffold, featuring a pyridine ring linked to a benzonitrile group, serves as an excellent ancillary ligand in the creation of highly efficient phosphorescent metal complexes, particularly with iridium(III). These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing due to their tunable photophysical properties, high quantum yields, and thermal stability.

The pyridine moiety provides a strong coordination site for metal ions, while the benzonitrile group can be readily functionalized to modulate the electronic properties and steric hindrance of the resulting complex. This fine-tuning allows for the targeted synthesis of materials with specific emission colors, ranging from blue to red. This document provides detailed protocols for the synthesis of a representative iridium(III) complex and the fabrication of a multilayer OLED device, along with a summary of the photophysical properties of related materials.

Data Presentation

The following table summarizes the photophysical properties of representative luminescent materials incorporating the this compound scaffold or similar pyridyl-based ligands.

Compound/Complex IDEmission Peak (λem)Photoluminescence Quantum Yield (Φ)ColorApplication
Ir(ppy)₂(this compound)~472 nm[1]High (specific value not provided)BlueOLEDs[1]
Ir(dfppy)₂(this compound)~451 nm[1]High (specific value not provided)Deep BlueOLEDs[1]
4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile415-460 nm[2]Not specifiedBlueLiquid Crystals[2]
[Ir(ppy)₂(bpy)]PF₆ (related complex)482-517 nm[3]Up to 52% in CH₂Cl₂[2]Blue-GreenLEECs
[Ir(dfppy)₂(dtbbpy)]PF₆ (related complex)Not specifiedHighBlue-GreenOLEDs

Experimental Protocols

Protocol 1: Synthesis of a Heteroleptic Iridium(III) Complex with this compound

This protocol describes a two-step synthesis of a representative heteroleptic iridium(III) complex, [Ir(ppy)₂(this compound)]PF₆, where 'ppy' is 2-phenylpyridine.

Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂

  • Materials:

    • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

    • 2-phenylpyridine (ppy)

    • 2-ethoxyethanol

    • Water (deionized)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.5 equivalents).

    • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water to the flask.

    • Degas the mixture by bubbling nitrogen through it for 20 minutes.

    • Heat the reaction mixture to reflux (approximately 120 °C) under a nitrogen atmosphere and maintain for 12-18 hours. The color of the solution will change, and a precipitate will form.

    • Cool the reaction mixture to room temperature.

    • Collect the yellow precipitate by filtration, wash with methanol, and then with diethyl ether.

    • Dry the resulting chloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂, under vacuum.

Step 2: Synthesis of the Final Complex, [Ir(ppy)₂(this compound)]PF₆

  • Materials:

    • [Ir(ppy)₂Cl]₂ (from Step 1)

    • This compound

    • Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Ammonium hexafluorophosphate (NH₄PF₆)

    • Nitrogen gas

  • Procedure:

    • In a round-bottom flask, dissolve the iridium dimer [Ir(ppy)₂Cl]₂ (1 equivalent) and this compound (2.2 equivalents) in a 2:1 mixture of CH₂Cl₂ and MeOH.

    • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

    • Cool the solution to room temperature.

    • Add a saturated aqueous solution of NH₄PF₆ dropwise to the reaction mixture with stirring. A precipitate will form.

    • Stir the mixture for an additional 1-2 hours at room temperature.

    • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/acetonitrile gradient).

    • Recrystallize the purified product from a dichloromethane/hexane mixture to obtain the final complex as a crystalline solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

This protocol outlines the general procedure for fabricating a multilayer OLED using the synthesized iridium complex as the phosphorescent emitter in the emissive layer (EML).

  • Materials and Equipment:

    • Indium tin oxide (ITO)-coated glass substrates

    • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing or MoO₃ for thermal evaporation)

    • Hole Transport Layer (HTL) material (e.g., TAPC)

    • Host material for the EML (e.g., mCP)

    • Synthesized iridium(III) complex (dopant)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

    • Cathode material (e.g., Aluminum)

    • High-vacuum thermal evaporation system

    • Spin coater (for solution-processed layers)

    • UV-ozone cleaner

    • Glovebox with an inert atmosphere

  • Procedure:

    • Substrate Preparation:

      • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.[4]

      • Dry the substrates with a stream of nitrogen.

      • Treat the ITO surface with UV-ozone for 10-15 minutes to improve its work function and enhance hole injection.[4]

    • Layer Deposition (by Thermal Evaporation):

      • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

      • Deposit the organic and metal layers sequentially:

        • HIL: Deposit a thin layer (e.g., 10 nm) of MoO₃.

        • HTL: Deposit a layer (e.g., 40 nm) of TAPC.[5]

        • EML: Co-evaporate the host material (e.g., mCP) and the synthesized iridium complex at a specific doping concentration (e.g., 6-15 wt%) to a thickness of approximately 20-30 nm. The deposition rates of the host and dopant must be carefully controlled to achieve the desired ratio.

        • ETL: Deposit a layer (e.g., 40 nm) of TPBi.[5]

        • EIL: Deposit a thin layer (e.g., 1 nm) of LiF.[5]

        • Cathode: Deposit a layer (e.g., 100 nm) of Aluminum (Al) through a shadow mask to define the active area.

    • Encapsulation:

      • Transfer the fabricated device to a nitrogen-filled glovebox.

      • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

    • Characterization:

      • Measure the current density-voltage-luminance (J-V-L) characteristics.

      • Determine the external quantum efficiency (EQE).

      • Measure the electroluminescence (EL) spectrum and determine the CIE color coordinates.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Final Complex Synthesis IrCl3 IrCl₃·xH₂O react1 Reflux in 2-ethoxyethanol/H₂O IrCl3->react1 ppy 2-Phenylpyridine ppy->react1 dimer [Ir(ppy)₂Cl]₂ (Chloro-bridged Dimer) react1->dimer react2 Reflux in CH₂Cl₂/MeOH dimer->react2 ligand This compound ligand->react2 add_pf6 Add NH₄PF₆ react2->add_pf6 purify Purification (Chromatography) add_pf6->purify final_complex [Ir(ppy)₂(this compound)]PF₆ purify->final_complex

Caption: Synthesis workflow for a heteroleptic iridium(III) complex.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation ito_substrate ITO Glass Substrate cleaning Ultrasonic Cleaning ito_substrate->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone hil Hole Injection Layer (HIL) e.g., MoO₃ htl Hole Transport Layer (HTL) e.g., TAPC hil->htl eml Emissive Layer (EML) Host + Ir Complex htl->eml etl Electron Transport Layer (ETL) e.g., TPBi eml->etl eil Electron Injection Layer (EIL) e.g., LiF etl->eil cathode Cathode (Al) eil->cathode encapsulation Encapsulation characterization Device Characterization encapsulation->characterization

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including drug delivery, catalysis, and sensing. The ligand 4-(2-Pyridyl)benzonitrile presents a unique combination of a pyridyl group, a common coordinating moiety in MOF chemistry, and a nitrile group, which can either participate in coordination or be utilized for post-synthetic modification. This document provides a detailed, albeit prospective, guide for the synthesis and characterization of MOFs using this compound, drawing upon established principles of MOF chemistry for analogous systems.

Ligand Profile: this compound

The this compound ligand is an attractive candidate for MOF synthesis due to its distinct chemical features:

  • Coordination Sites: The pyridyl nitrogen atom is a strong coordination site for a wide range of metal ions.[1]

  • Structural Influence: The linear and rigid nature of the ligand can promote the formation of well-defined, porous structures.

  • Functional Handle: The nitrile (-C≡N) group offers a site for potential post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.

Proposed Synthesis Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of ethanol. Sonication may be required to aid dissolution.

  • Combine the two solutions in the vial containing the zinc salt.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool to room temperature at a rate of 5°C/min.

  • Colorless or white crystals are expected to form.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80°C for 12 hours to remove residual solvent.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the structure and properties of the newly synthesized material.

Characterization TechniquePurposeRepresentative Data (Hypothetical)
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.[3]Crystalline solid with distinct peaks
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement, including connectivity, bond lengths, and angles, which unambiguously defines the MOF structure.Orthorhombic, P2₁2₁2₁
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. This is crucial for understanding the operational limits of the material.Stable up to 350°C
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the this compound ligand within the framework and to observe shifts in vibrational frequencies upon coordination to the metal center. A characteristic peak for the nitrile group should be observed around 2230 cm⁻¹.Peaks corresponding to pyridyl and nitrile groups
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area and pore volume of the MOF, which are critical parameters for applications in storage, separation, and drug loading.[4]BET Surface Area: 1200 m²/g

Potential Applications in Drug Development

MOFs constructed from this compound could offer several advantages in the field of drug development:

  • Drug Delivery: The porous structure can be utilized to encapsulate therapeutic agents. The release of the drug can potentially be controlled by pH, temperature, or other stimuli.

  • Catalysis in Pharmaceutical Synthesis: The coordinated metal centers and the pyridyl nitrogen atoms can act as Lewis acid and base sites, respectively, potentially catalyzing key reactions in the synthesis of pharmaceutical intermediates.[5]

  • Biosensing: The framework could be functionalized via the nitrile group with recognition elements to create sensors for biologically relevant molecules.

Visualizations

Experimental_Workflow Experimental Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application reactants Reactants (Metal Salt + Ligand) solvothermal Solvothermal Reaction (100°C, 24h) reactants->solvothermal solvent Solvent (e.g., DMF/Ethanol) solvent->solvothermal crystals MOF Crystals solvothermal->crystals pxrd PXRD crystals->pxrd scxrd SCXRD crystals->scxrd tga TGA crystals->tga ftir FTIR crystals->ftir bet BET Analysis crystals->bet drug_delivery Drug Delivery pxrd->drug_delivery catalysis Catalysis scxrd->catalysis sensing Sensing ftir->sensing bet->drug_delivery

Caption: Workflow for MOF Synthesis and Characterization.

Logical_Relationship Logical Path to Functionalized MOFs ligand This compound Ligand mof Porous MOF (Pyridyl Coordination) ligand->mof Self-Assembly psm Post-Synthetic Modification (via Nitrile Group) mof->psm Chemical Reaction functionalized_mof Functionalized MOF psm->functionalized_mof application Targeted Application (e.g., Drug Delivery) functionalized_mof->application

Caption: Path from Ligand to Functional MOF.

References

Application Notes and Protocols for 4-(2-Pyridyl)benzonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the exploration of 4-(2-Pyridyl)benzonitrile derivatives as potential therapeutic agents in medicinal chemistry. The focus is on their application as kinase inhibitors, a significant class of drugs in oncology.

Application Note 1: Synthesis of this compound Derivatives

The this compound scaffold is a versatile building block in medicinal chemistry.[1] Its synthesis and derivatization are crucial for developing novel drug candidates. These compounds can be synthesized through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a common and efficient method. Further modifications can be introduced to explore structure-activity relationships (SAR).

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a this compound derivative.

Materials:

  • 4-Bromobenzonitrile

  • 2-(Tributylstannyl)pyridine or Pyridine-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromobenzonitrile (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add 2-(tributylstannyl)pyridine (1.2 mmol) or pyridine-2-boronic acid (1.2 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Add 2M sodium carbonate solution (2 mL).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Application Note 2: In Vitro Kinase Inhibition

Derivatives of the this compound scaffold have shown potential as inhibitors of various protein kinases, which are critical targets in cancer therapy. Checkpoint Kinase 1 (Chk1) is a key regulator of the DNA damage response and a promising target for cancer therapeutics.

Quantitative Data Presentation

The following table presents hypothetical data for a series of this compound derivatives evaluated for their inhibitory activity against Chk1 kinase and their cytotoxic effects on a cancer cell line.

Compound IDR GroupChk1 IC₅₀ (nM)HT-29 Cell Viability IC₅₀ (µM)
1a -H580> 50
1b -OCH₃25025.4
1c -Cl12010.2
1d -NH₂855.1
1e -NH(CH₃)603.8
1f -N(CH₃)₂958.7

Experimental Protocol: In Vitro Chk1 Kinase Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against Chk1 kinase.

Materials:

  • Recombinant human Chk1 enzyme

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Chk1 substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of Chk1 enzyme diluted in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the Chk1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for Chk1.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Note 3: Cellular Antiproliferative Activity

Evaluating the effects of this compound derivatives on cancer cell viability is a crucial step in assessing their therapeutic potential. The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with DMSO-only medium as a vehicle control.

  • Incubate the cells with the compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Chk1_Signaling_Pathway Chk1 Signaling Pathway in DNA Damage Response cluster_upstream DNA Damage Sensing and Chk1 Activation cluster_downstream Downstream Effectors and Cell Cycle Arrest DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR Kinase DNA_Damage->ATR recruits Chk1_inactive Chk1 (inactive) ATR->Chk1_inactive phosphorylates Chk1_active p-Chk1 (Active) Chk1_inactive->Chk1_active Cdc25A Cdc25A Chk1_active->Cdc25A inhibits Cdc25C Cdc25C Chk1_active->Cdc25C inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25A->CDKs activates Cdc25C->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M phases) CDKs->Cell_Cycle_Arrest promotes progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Chk1 signaling pathway in response to DNA damage.

Experimental_Workflow Experimental Workflow for Evaluation of this compound Derivatives Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., Chk1) Purification->Biochemical_Assay Cell_Based_Assay Cellular Assay (e.g., MTT) Purification->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Cytotoxicity_Evaluation Cytotoxicity Evaluation Cell_Based_Assay->Cytotoxicity_Evaluation Cytotoxicity_Evaluation->SAR_Analysis

Caption: General experimental workflow for evaluating kinase inhibitors.

References

Application Notes and Protocols: N-Oxidation of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of pyridyl moieties is a fundamental transformation in synthetic organic chemistry, often employed to modify the electronic properties of the pyridine ring, enhance its reactivity towards nucleophiles, or to prepare precursors for further functionalization. 4-(2-Pyridyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its N-oxidation product, this compound N-oxide, serves as a key intermediate in the synthesis of various biologically active compounds and functional materials.

These application notes provide detailed protocols for the N-oxidation of this compound using two common and effective methods: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. The information is intended to guide researchers in the successful synthesis and purification of the target N-oxide.

Reaction Conditions Summary

The selection of an appropriate oxidizing agent and reaction conditions is crucial for achieving high yields and purity in the N-oxidation of pyridyl compounds. Below is a summary of common methods and their key parameters. A detailed comparison of two primary methods is provided in the subsequent table.

The N-oxidation of pyridine derivatives can be achieved using various reagents, including peracids like m-CPBA, hydrogen peroxide in acetic acid (which forms peracetic acid in situ), and Caro's acid (peroxomonosulfuric acid).[1] The choice of oxidant often depends on the substrate's electronic properties and the presence of other functional groups. For pyridines with electron-withdrawing groups, stronger oxidizing systems may be necessary.

Table 1: Comparison of Reaction Conditions for N-Oxidation

ParameterMethod 1: m-CPBAMethod 2: H₂O₂ / Acetic Acid
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)30-35% Hydrogen peroxide (H₂O₂)
Solvent Dichloromethane (DCM)Glacial Acetic Acid
Temperature 0-5 °C (initial), then 20-25 °CMaintained at 85 °C
Reaction Time ~24 hours50-60 minutes (addition)
Work-up pH adjustment, extractionEvaporation, distillation/purification
Reported Yield High (based on analogous reactions)[2]78-83% (for pyridine)[3]

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure for the N-oxidation of the structurally similar 4-cyanopyridine.[2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Water

  • Sodium hydroxide solution (for pH adjustment)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound in dichloromethane at a concentration of approximately 0.1 g/mL.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add m-CPBA (approximately 1.5 to 2.0 molar equivalents relative to the starting material) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the solution to 4-5 using a suitable base (e.g., sodium hydroxide solution).

  • Stir the mixture for 2-3 hours, then filter to remove the byproduct, m-chlorobenzoic acid.

  • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the crude this compound N-oxide.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is a general and widely used method for the N-oxidation of pyridines.[3]

Materials:

  • This compound

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide solution

  • Isopropyl alcohol (for purification)

  • Diethyl ether (for washing)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for vacuum distillation (optional)

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound in glacial acetic acid.

  • Heat the solution to a temperature that allows for controlled addition of hydrogen peroxide while maintaining the reaction temperature.

  • Slowly add 35% hydrogen peroxide solution (approximately 1.1 molar equivalents) dropwise at a rate that maintains the reaction temperature at approximately 85 °C.[3]

  • After the addition is complete (typically 50-60 minutes), continue stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the acetic acid and excess hydrogen peroxide by evaporation on a steam bath under vacuum.

  • The crude product can be purified by distillation under high vacuum or by recrystallization. For recrystallization, the residue can be heated under reflux with isopropyl alcohol, cooled, and the resulting crystals filtered and washed with cold isopropyl alcohol and then ether.[3]

Visualizations

Logical Relationship of N-Oxidation

The N-oxide functional group alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions that are otherwise challenging with the parent pyridine.

logical_relationship Pyridine Pyridine Ring (in this compound) N_Oxide Pyridine N-Oxide Ring (in product) Pyridine->N_Oxide N-Oxidation Reactivity Altered Reactivity: - Enhanced electrophilic substitution at C4 - Susceptible to nucleophilic attack at C2/C6 N_Oxide->Reactivity leads to

Caption: N-Oxidation alters pyridine ring reactivity.

Experimental Workflow for N-Oxidation with m-CPBA

The following diagram outlines the key steps in the synthesis of this compound N-oxide using m-CPBA.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in DCM Cool Cool to 0-5 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA React Stir at 20-25 °C for 24h Add_mCPBA->React Concentrate Concentrate Reaction Mixture React->Concentrate Reaction Completion Add_H2O Add Water Concentrate->Add_H2O Adjust_pH Adjust pH to 4-5 Add_H2O->Adjust_pH Filter Filter to Remove Byproduct Adjust_pH->Filter Concentrate_Filtrate Concentrate Filtrate Filter->Concentrate_Filtrate Purify Purify by Recrystallization or Chromatography Concentrate_Filtrate->Purify

Caption: Workflow for m-CPBA mediated N-oxidation.

References

Application Notes and Protocols: 4-(2-Pyridyl)benzonitrile in the Preparation of Pyridine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)benzonitrile is a versatile bifunctional organic compound that serves as a valuable building block in the synthesis of advanced pyridine-based polymers. Its unique structure, featuring both a coordinating pyridine ring and a reactive nitrile group, allows for its application in the preparation of two distinct classes of porous materials: Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their high porosity, thermal stability, and tunable properties, which make them promising candidates for applications in gas storage, catalysis, and drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of pyridine-based polymers from this compound.

Applications of Pyridine-Based Polymers in Research and Drug Development

Polymers derived from this compound, particularly in the form of porous frameworks, offer a range of potential applications relevant to the pharmaceutical and drug development sectors:

  • Drug Delivery: The high porosity and tunable pore size of these polymers make them suitable as carrier matrices for the controlled release of therapeutic agents. The pyridine and triazine functionalities can also offer specific interactions with drug molecules, enabling tailored release profiles.

  • Biocatalysis: The frameworks can be used as solid supports for enzymes and other biological catalysts, enhancing their stability and reusability in biocatalytic processes.

  • Sensing and Diagnostics: The unique electronic and photoluminescent properties of these polymers can be exploited for the development of chemical sensors for biologically relevant molecules.

  • Antimicrobial Materials: Nitrogen-rich polymers, such as those containing triazine rings, have shown potential as antimicrobial agents.[1]

Data Presentation

The following tables summarize representative quantitative data for porous organic polymers synthesized from monomers analogous to this compound. This data is provided to illustrate the typical properties of these materials.

Table 1: Properties of Covalent Triazine Frameworks (CTFs) from Nitrile Monomers

MonomerSynthesis Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g, 273 K, 1 bar)Reference
1,4-Dicyanobenzene4007940.463.6[2]
1,4-Dicyanobenzene60011470.724.2[2]
4,4'-Biphenyldinitrile40015300.954.8[2]
4,4'-Biphenyldinitrile60020401.305.5[2]
2,6-Dicyanopyridine40012600.784.1[3]

Table 2: Properties of Metal-Organic Frameworks (MOFs) with Pyridyl Ligands

Ligand(s)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Crystal SystemReference
4,4'-Bipyridine, 1,2,4,5-BenzenetetracarboxylateCo(II)8520.41Monoclinic[4]
4'-(p-tolyl)-2,2':6',2''-terpyridine, D-Camphoric acidZn(II)Not ReportedNot ReportedOrthorhombic[5]
1,3-bis(4-pyridyl)propane, Pyridine-2,3-dicarboxylateCd(II)Not ReportedNot ReportedMonoclinic[6]
2,2'-Bipyridyl, 2,2'-Bithiophen-5,5'-dicarboxylateMn(II)Not ReportedNot ReportedTriclinic

Experimental Protocols

Protocol 1: Synthesis of a Porous Covalent Triazine Framework (CTF) via Ionothermal Cyclotrimerization

This protocol describes the synthesis of a porous polytriazine from this compound through the trimerization of the nitrile groups in a molten salt medium.[2]

Materials:

  • This compound

  • Zinc chloride (ZnCl₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Methanol

  • Acetone

  • Quartz ampule

  • Tube furnace

  • Vacuum filtration apparatus

  • Soxhlet extractor

Procedure:

  • Preparation of the Reaction Mixture: In a quartz ampule, thoroughly mix this compound and anhydrous zinc chloride in a 1:10 molar ratio.

  • Evacuation and Sealing: Evacuate the ampule to a high vacuum (< 0.1 Pa) and seal it using a torch.

  • Polymerization: Place the sealed ampule in a tube furnace and heat it to 400°C at a rate of 5°C/min. Hold the temperature at 400°C for 48 hours.

  • Cooling and Recovery: Allow the furnace to cool down to room temperature naturally. Carefully break the ampule to recover the solid black product.

  • Purification:

    • Grind the solid product into a fine powder.

    • Wash the powder with copious amounts of deionized water to remove the zinc chloride.

    • Stir the powder in 2 M hydrochloric acid for 12 hours to remove any remaining inorganic salts.

    • Filter the mixture and wash the solid with deionized water until the filtrate is neutral.

    • Perform a Soxhlet extraction of the polymer with methanol for 24 hours, followed by acetone for another 24 hours to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Characterization:

The resulting porous covalent triazine framework can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of triazine rings (disappearance of the nitrile peak at ~2220 cm⁻¹ and appearance of triazine ring vibrations at ~1500-1350 cm⁻¹), solid-state ¹³C NMR, and powder X-ray diffraction (PXRD) to assess crystallinity. The porosity of the material can be determined by nitrogen physisorption measurements at 77 K to obtain the BET surface area, pore volume, and pore size distribution.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) via Solvothermal Reaction

This protocol provides a general method for the synthesis of a metal-organic framework using this compound as a ligand.[4] The choice of metal salt and solvent system will influence the final structure and properties of the MOF.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cobalt(II) nitrate hexahydrate, Iron(II) chloride)

  • Co-ligand (optional, e.g., a dicarboxylic acid like terephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave or glass vial

  • Oven

  • Vacuum filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a Teflon-lined autoclave or a glass vial, dissolve this compound and a chosen metal salt in the selected solvent or solvent mixture. If a co-ligand is used, it should also be added at this stage. A typical molar ratio of ligand to metal salt is 1:1 or 2:1.

  • Sealing and Heating: Seal the autoclave or vial tightly and place it in a programmable oven. Heat the mixture to a temperature between 80°C and 150°C for 24 to 72 hours. The optimal temperature and time will depend on the specific reactants.

  • Cooling and Crystal Formation: Allow the reaction vessel to cool slowly to room temperature. Crystals of the MOF should form during this process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent like acetone or chloroform for 24-48 hours, replacing the solvent several times.

  • Drying and Activation: Dry the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150°C) to fully activate the material by removing all guest molecules from the pores.

Characterization:

The structure of the resulting MOF can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk material. Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the framework. The porosity is characterized by nitrogen physisorption measurements.

Visualizations

experimental_workflow_ctf cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Mix this compound and ZnCl₂ evacuate Evacuate and Seal Ampule start->evacuate polymerize Heat in Furnace (400°C, 48h) evacuate->polymerize recover Recover Solid Product polymerize->recover grind Grind to Powder recover->grind wash Wash with H₂O and HCl grind->wash soxhlet Soxhlet Extraction (Methanol, Acetone) wash->soxhlet dry Dry under Vacuum soxhlet->dry ctf_product Porous Covalent Triazine Framework dry->ctf_product

Caption: Experimental workflow for the synthesis of a porous covalent triazine framework.

experimental_workflow_mof cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_final Final Product start Dissolve Ligand and Metal Salt in Solvent seal Seal in Autoclave start->seal heat Heat in Oven (80-150°C, 24-72h) seal->heat cool Cool to Room Temp. heat->cool filter Isolate Crystals by Filtration cool->filter wash Wash with Fresh Solvent filter->wash exchange Solvent Exchange wash->exchange activate Activate under Vacuum exchange->activate mof_product Metal-Organic Framework activate->mof_product

Caption: General experimental workflow for the synthesis of a metal-organic framework.

logical_relationships cluster_monomer Starting Material cluster_polymers Polymer Classes cluster_properties Key Properties cluster_applications Applications in Drug Development monomer This compound ctf Covalent Triazine Frameworks (CTFs) monomer->ctf Nitrile Cyclotrimerization mof Metal-Organic Frameworks (MOFs) monomer->mof Pyridine Coordination properties High Porosity Tunable Pore Size High Thermal Stability Chemical Functionality ctf->properties mof->properties drug_delivery Drug Delivery (Controlled Release) properties->drug_delivery catalysis Biocatalysis properties->catalysis sensing Sensing & Diagnostics properties->sensing antimicrobial Antimicrobial Materials properties->antimicrobial

Caption: Logical relationships of this compound in polymer synthesis and applications.

References

Application of 4-(2-Pyridyl)benzonitrile in the Synthesis of Novel Azo Dyes: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Pyridyl)benzonitrile is a versatile heterocyclic compound featuring both a pyridine ring and a benzonitrile moiety. While it has found applications as a key intermediate in the synthesis of pharmaceuticals and as a ligand in coordination chemistry, its use in the realm of dye synthesis remains largely unexplored.[1] The presence of the nitrile group, a strong electron-withdrawing group, and the pyridyl moiety suggests that derivatives of this compound could serve as precursors to dyes with interesting photophysical properties, such as high molar extinction coefficients and good thermal stability.

This application note presents a hypothetical framework for the utilization of this compound in the synthesis of a novel monoazo dye. The proposed methodology involves the initial conversion of this compound to a diazotizable aromatic amine, followed by a classical diazotization-coupling reaction sequence to generate the target azo dye. The protocols provided are based on well-established procedures for the synthesis of analogous azo dyes and are intended to serve as a foundational guide for researchers venturing into this novel area of dye chemistry.

Proposed Synthetic Pathway

The synthetic strategy for the application of this compound in dye synthesis hinges on the introduction of a primary amino group onto the benzonitrile ring, which can then be diazotized. A plausible route involves the nitration of the benzene ring followed by the reduction of the nitro group to an amine. The resulting amino derivative can then be used as a diazo component in an azo coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(2-pyridyl)benzonitrile (Hypothetical Intermediate)

This protocol describes the hypothetical synthesis of an amino-substituted derivative of this compound, a necessary precursor for its use as a diazo component in azo dye synthesis.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Nitration: To a stirred solution of this compound (1.80 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, add fuming nitric acid (0.5 mL, 12 mmol) dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Pour the mixture onto crushed ice, and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms. Filter the precipitate, wash with cold water, and dry to obtain the crude nitro derivative.

  • Reduction: To a mixture of the crude nitro derivative (1.0 g) and iron powder (1.5 g) in ethanol (30 mL) and water (10 mL), add a catalytic amount of ammonium chloride. Heat the mixture at reflux for 6 hours. Monitor the reaction by thin-layer chromatography. After completion, filter the hot reaction mixture through a bed of celite to remove the iron catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate. Purify the crude product by column chromatography on silica gel to yield 4-amino-3-(2-pyridyl)benzonitrile.

Protocol 2: Synthesis of a Novel Monoazo Dye

This protocol details the synthesis of a hypothetical monoazo dye using 4-amino-3-(2-pyridyl)benzonitrile as the diazo component and 2-naphthol as the coupling component.

Materials:

  • 4-Amino-3-(2-pyridyl)benzonitrile

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 2-Naphthol

  • Sodium hydroxide

  • Sodium chloride

  • Ethanol

Procedure:

  • Diazotization: Dissolve 4-amino-3-(2-pyridyl)benzonitrile (1.95 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice bath. To this cooled solution, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Coupling Reaction: In a separate beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL). Cool this solution to 0-5 °C in an ice bath. Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Isolation and Purification: Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral. Further wash the crude dye with a small amount of cold ethanol to remove any unreacted 2-naphthol. Dry the dye in a vacuum oven at 60 °C. Recrystallize the crude dye from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.

Data Presentation

The following table summarizes the predicted properties of the hypothetical monoazo dye synthesized from 4-amino-3-(2-pyridyl)benzonitrile and 2-naphthol. These values are estimations based on structurally similar azo dyes.

PropertyPredicted Value
Molecular Formula C₂₃H₁₅N₅O
Molecular Weight 377.40 g/mol
Color Deep Red to Violet
Melting Point >250 °C
λmax (in DMF) 520 - 550 nm
Molar Extinction Coefficient (ε) > 30,000 L mol⁻¹ cm⁻¹
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of Amino Intermediate cluster_1 Step 2: Azo Dye Synthesis This compound This compound Nitro_Intermediate 4-Nitro-3-(2-pyridyl)benzonitrile This compound->Nitro_Intermediate HNO₃, H₂SO₄ Amino_Intermediate 4-Amino-3-(2-pyridyl)benzonitrile Nitro_Intermediate->Amino_Intermediate Fe, NH₄Cl Diazonium_Salt Diazonium Salt Amino_Intermediate->Diazonium_Salt NaNO₂, HCl Azo_Dye Novel Azo Dye Diazonium_Salt->Azo_Dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye Coupling Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Reduction Reduction (Fe, NH₄Cl) Nitration->Reduction Amino_Intermediate Intermediate: 4-Amino-3-(2-pyridyl)benzonitrile Reduction->Amino_Intermediate Diazotization Diazotization (NaNO₂, HCl) Amino_Intermediate->Diazotization Coupling Coupling with 2-Naphthol Diazotization->Coupling Crude_Dye Crude Azo Dye Coupling->Crude_Dye Filtration Filtration & Washing Crude_Dye->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye Characterization Characterization (Spectroscopy, etc.) Pure_Dye->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(2-Pyridyl)benzonitrile synthesis. The content is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely employed and effective method for the synthesis of this compound.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative (e.g., 2-halopyridine) and a benzonitrile derivative (e.g., 4-cyanophenylboronic acid or its esters).[1]

Q2: I am experiencing very low to no yield in my Suzuki coupling reaction to synthesize this compound. What are the primary factors to investigate?

A2: Low or no yield in the Suzuki coupling for this specific synthesis is a common issue, often referred to as the "2-pyridyl problem." The primary factors to investigate are:

  • Instability of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.

  • Reaction Conditions: Suboptimal choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome.

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.

Q3: What are the common side reactions in the synthesis of this compound via Suzuki coupling, and how can I minimize them?

A3: The most common side reactions are:

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid. To minimize this, use more stable boronic acid derivatives like pinacol esters or MIDA boronates, employ anhydrous conditions, and use milder bases.

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide. This can be minimized by thoroughly degassing the reaction mixture to remove oxygen and by using bulky ligands that sterically hinder this side reaction.

  • Dehalogenation: The removal of the halogen from the starting aryl halide. Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling over dehalogenation.

Q4: How do I purify the final product, this compound?

A4: Purification is typically achieved through a combination of techniques:

  • Work-up: After the reaction, an aqueous work-up is performed to remove inorganic salts and water-soluble impurities. This usually involves extraction with an organic solvent like ethyl acetate, followed by washing with water and brine.

  • Column Chromatography: Flash column chromatography on silica gel is a common method to separate the desired product from starting materials, by-products, and residual catalyst. A typical eluent system is a mixture of hexanes and ethyl acetate.[2]

  • Recrystallization: To obtain a highly pure product, recrystallization can be performed. Common solvent systems for recrystallization of similar compounds include ethanol, or a two-solvent system like n-hexane/acetone or n-hexane/THF.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Recommendation
Protodeboronation of 2-Pyridylboronic Acid Use more stable boronic acid derivatives such as 2-pyridylboronic acid pinacol ester or trifluoroborate salts. Work under strictly anhydrous conditions.[5]
Catalyst Inhibition/Deactivation Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reaction and reduce catalyst inhibition by the pyridine nitrogen.
Inefficient Transmetalation The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base activates the boronic acid to a more nucleophilic "ate" complex.[6][7][8]
Poor Reactivity of Aryl Halide The reactivity of the aryl halide follows the trend I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., with Buchwald ligands) and higher temperatures may be required.[1]
Suboptimal Temperature If the reaction is sluggish, gradually increase the temperature (typically 80-110 °C). However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Recommendation
Homocoupling Product (Bipyridine or Dicyanobiphenyl) Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents and reagents. Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst to minimize the presence of Pd(II) species that can promote homocoupling.
Protodeboronation Product (Pyridine) Use stable boronic esters (pinacol, MIDA).[5] Employ milder bases (e.g., K₂CO₃ instead of stronger bases). Use anhydrous solvents and lower the reaction temperature if possible.
Dehalogenation Product (Benzonitrile) Optimize the base and solvent system. Avoid solvents that can act as hydride sources. Shorter reaction times may also minimize this side reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of 2-arylpyridines, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O100Moderate
Pd₂(dba)₃ (1.5)SPhosK₃PO₄1,4-Dioxane100High
PdCl₂(dppf) (3)-K₂CO₃DMF90Good
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80Good

Note: Yields are qualitative and based on literature for similar 2-arylpyridine syntheses. Actual yields may vary depending on the specific substrates and reaction scale.

Table 2: Effect of Base on Yield

Base (equiv)Catalyst SystemSolventTemp (°C)Yield (%)Reference
Na₂CO₃ (2)Pd(OAc)₂/PPh₃Water8098[9][10]
K₂CO₃ (2)Pd(OAc)₂/PPh₃Water8095[10]
K₃PO₄ (2)Pd(OAc)₂/PPh₃Water8092[10]
Cs₂CO₃ (2)Pd(OAc)₂/PPh₃Water8090[10]
Et₃N (2)Pd(OAc)₂/PPh₃Water8065[10]

Data is for a model Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid and serves as a general guide.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Cyanophenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine, 4-cyanophenylboronic acid pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Mandatory Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (2-Halopyridine, Boronic Ester, Catalyst, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction 3. Reaction (Solvent Addition, Heating) setup->reaction Add solvent workup 4. Work-up (Extraction, Washing) reaction->workup Reaction complete purification 5. Purification (Column Chromatography) workup->purification Crude product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_boron Check Boronic Acid Stability start->check_boron check_catalyst Evaluate Catalyst System start->check_catalyst check_base Optimize Base start->check_base check_conditions Review Reaction Conditions start->check_conditions solution_boron Use Boronic Ester (Pinacol, MIDA) check_boron->solution_boron Protodeboronation suspected solution_catalyst Use Bulky Ligands (SPhos, XPhos) check_catalyst->solution_catalyst Catalyst inhibition suspected solution_base Screen Bases (K3PO4, Cs2CO3) check_base->solution_base Inefficient transmetalation solution_conditions Adjust Temperature, Ensure Anhydrous Conditions check_conditions->solution_conditions Sluggish reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(2-Pyridyl)benzonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Crude this compound synthesized via Suzuki-Miyaura coupling of a pyridine halide with a cyanophenylboronic acid derivative can contain several types of impurities. These include unreacted starting materials, homocoupled byproducts (e.g., bipyridine and dicyanobiphenyl), and residual palladium catalyst and phosphine ligands (or their oxides). The presence of boric acid and its derivatives from the boronic acid reagent is also common.[1][2]

Q2: What is the general solubility profile of this compound?

A2: this compound is a white crystalline solid. It is generally soluble in polar organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but insoluble in water.[3][4] This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography.

Q3: What is a suitable starting point for developing a recrystallization protocol?

A3: Ethanol is a good solvent to start with for the recrystallization of this compound.[3][4] The general principle is to dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals. For a more detailed starting protocol, please refer to the Experimental Protocols section.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the purity. The product should appear as a single, well-defined spot after successful purification.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent even at low temperatures. The volume of solvent used was excessive.Select a solvent or solvent system in which the compound has a steeper solubility curve (high solubility when hot, low solubility when cold). Use the minimum amount of hot solvent necessary to dissolve the crude product.
Oiling Out Instead of Crystallization The melting point of the impurities is significantly lower than that of the product, creating a low-melting eutectic mixture. The solution is supersaturated.Try a different recrystallization solvent. Ensure a slower cooling rate. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Colored Impurities Remain After Recrystallization The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration of the product. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Issue Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling.Optimize the eluent system using TLC to achieve a clear separation of spots. A gradient elution from a non-polar to a more polar solvent system is often effective. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Product is Retained on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution from the acidic silica gel.
Tailing of the Product Spot on TLC and Broad Peaks in Column The compound is interacting strongly with the acidic silica gel stationary phase.Add a small percentage of triethylamine or pyridine to the eluent system to neutralize the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol provides a general starting point for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (98-102 °C).

Protocol 2: Flash Column Chromatography

This protocol describes a typical flash column chromatography purification for this compound.

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product. Pack the column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline solid[3][4]
Molecular Formula C₁₂H₈N₂[3]
Molecular Weight 180.21 g/mol
Melting Point 98.0 - 102.0 °C
Solubility Soluble in ethanol, chloroform, DMSO; Insoluble in water[3][4]

Table 2: Suggested Starting Conditions for Purification

Technique Parameter Suggested Starting Condition
Recrystallization SolventEthanol
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Additive (if needed)0.1-1% Triethylamine

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up start->workup crude_product Crude this compound workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Common Issues start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure success Pure Product is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Recrystallization oiling_out Oiling Out troubleshoot->oiling_out Recrystallization poor_separation Poor Separation troubleshoot->poor_separation Chromatography

References

Common side products in the synthesis of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Pyridyl)benzonitrile, a crucial building block in various fields of chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 2-halopyridine (typically 2-bromopyridine) and 4-cyanophenylboronic acid or its esters. Other cross-coupling reactions like the Stille coupling can also be employed, though they are less common due to the toxicity of organotin reagents.[1][2]

Q2: What are the primary side products observed during the Suzuki-Miyaura synthesis of this compound?

A2: During the synthesis of this compound via Suzuki-Miyaura coupling, several side products can form, impacting the yield and purity of the desired product. The most common side products include:

  • Homocoupling Products: Formation of 4,4'-dicyanobiphenyl from the coupling of two molecules of 4-cyanophenylboronic acid and 2,2'-bipyridine from the coupling of two molecules of the 2-halopyridine starting material.[3][4]

  • Dehalogenation Product: Reduction of the 2-halopyridine starting material to pyridine.[3] This is a common issue with electron-deficient halides and N-heterocyclic halides.

  • Protodeboronation Product: Protonolysis of the 4-cyanophenylboronic acid, leading to the formation of benzonitrile.[5]

Q3: Can the nitrile group in this compound or the starting material be hydrolyzed during the reaction?

A3: While nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions, this is generally not a major side reaction under typical Suzuki-Miyaura coupling conditions.[6][7][8] However, prolonged reaction times at elevated temperatures in the presence of a strong base and water could potentially lead to minor amounts of hydrolysis products.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This guide addresses specific issues related to the formation of common side products during the synthesis of this compound and provides actionable solutions.

Issue 1: Significant Formation of Homocoupling Products (4,4'-Dicyanobiphenyl and 2,2'-Bipyridine)
  • Question: My reaction mixture shows significant amounts of homocoupling byproducts, reducing the yield of this compound. What is the likely cause and how can I prevent it?

  • Answer: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[4] The use of a Pd(II) precatalyst can also lead to initial homocoupling before the active Pd(0) species is formed.

    Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e-g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Palladium Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

    • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different phosphine ligands.

    • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathways.

Issue 2: Presence of Pyridine (Dehalogenation Product) in the Crude Product
  • Question: I am observing a significant amount of pyridine in my reaction mixture, indicating dehalogenation of my 2-bromopyridine starting material. How can I minimize this side reaction?

  • Answer: Dehalogenation is a common side reaction for N-heterocyclic halides like 2-bromopyridine.[3] It can be caused by various factors, including the choice of base, solvent, and the presence of water, which can lead to the formation of palladium hydride species that promote the reduction.

    Troubleshooting Steps:

    • Base Optimization: Strong bases, particularly alkoxides, can sometimes promote dehalogenation. Consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent Selection: Alcohols can act as hydride sources. If using an alcohol as a co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water.

    • Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway.

    • Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental. Use a controlled amount of degassed water in your solvent system.

Issue 3: Formation of Benzonitrile (Protodeboronation Product)
  • Question: My analysis shows the presence of benzonitrile, suggesting my 4-cyanophenylboronic acid is unstable under the reaction conditions. What can I do to prevent this?

  • Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common decomposition pathway for boronic acids, especially in aqueous and/or basic conditions at elevated temperatures.[5]

    Troubleshooting Steps:

    • Use Boronate Esters: Boronic esters, such as the pinacol ester of 4-cyanophenylboronic acid, are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: If feasible for your specific catalytic system, running the reaction under anhydrous conditions can minimize protodeboronation.

    • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases may be beneficial.

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that promote its decomposition.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides an illustrative summary of how reaction conditions can influence the product distribution in the Suzuki-Miyaura synthesis of this compound. Note: These are representative values based on known trends and are intended for guidance. Actual results will vary based on specific experimental parameters.

Catalyst / LigandBaseSolventTemperature (°C)Yield of this compound (%)Homocoupling (%)Dehalogenation (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1007510510
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8090325
Pd(dppf)Cl₂Cs₂CO₃DME/H₂O9085573
Pd(OAc)₂ (no ligand)K₂CO₃Toluene/H₂O10060151510

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a starting point and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine, 4-cyanophenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_analysis Analysis cluster_issues Identify Primary Side Product(s) cluster_solutions_homocoupling Solutions for Homocoupling cluster_solutions_dehalogenation Solutions for Dehalogenation cluster_solutions_protodeboronation Solutions for Protodeboronation cluster_end End Goal start Low Yield or Impure Product analysis Analyze Crude Product by GC-MS / LC-MS / NMR start->analysis homocoupling Homocoupling Products (4,4'-Dicyanobiphenyl, 2,2'-Bipyridine) analysis->homocoupling High Biphenyl/Bipyridine dehalogenation Dehalogenation (Pyridine) analysis->dehalogenation Pyridine Detected protodeboronation Protodeboronation (Benzonitrile) analysis->protodeboronation Benzonitrile Detected sol_homo1 Ensure Anaerobic Conditions (Degas Solvents) homocoupling->sol_homo1 sol_homo2 Use Pd(0) Precatalyst homocoupling->sol_homo2 sol_homo3 Optimize Ligand and Temperature homocoupling->sol_homo3 sol_dehalo1 Optimize Base (e.g., K2CO3, Cs2CO3) dehalogenation->sol_dehalo1 sol_dehalo2 Use Aprotic Solvents dehalogenation->sol_dehalo2 sol_dehalo3 Use Bulky, Electron-Rich Ligands (e.g., SPhos) dehalogenation->sol_dehalo3 sol_proto1 Use Boronate Ester protodeboronation->sol_proto1 sol_proto2 Minimize Water Content protodeboronation->sol_proto2 sol_proto3 Lower Reaction Temperature & Time protodeboronation->sol_proto3 end_product High Yield of Pure This compound sol_homo1->end_product sol_homo2->end_product sol_homo3->end_product sol_dehalo1->end_product sol_dehalo2->end_product sol_dehalo3->end_product sol_proto1->end_product sol_proto2->end_product sol_proto3->end_product

Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.

Signaling_Pathway cluster_reactants Starting Materials cluster_catalyst Catalytic Cycle cluster_products Products reactant1 2-Bromopyridine catalyst Pd(0) Catalyst reactant1->catalyst side_product2 Dehalogenation (Pyridine) reactant1->side_product2 Side Reaction reactant2 4-Cyanophenylboronic Acid reactant2->catalyst side_product3 Protodeboronation (Benzonitrile) reactant2->side_product3 Side Reaction main_product This compound catalyst->main_product Desired Pathway side_product1 Homocoupling (Bipyridine, Dicyanobiphenyl) catalyst->side_product1 Side Reaction

Caption: Relationship between reactants, catalyst, and potential products in the Suzuki-Miyaura synthesis of this compound.

References

Optimizing temperature and pressure for 4-(2-Pyridyl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Pyridyl)benzonitrile. The following sections detail the effects of temperature and other critical parameters on reaction outcomes, provide established experimental protocols, and offer solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a pyridine derivative with a benzonitrile derivative. Two main routes are employed:

  • Coupling of a 2-pyridylboronic acid or its ester with 4-bromobenzonitrile or other 4-halobenzonitriles.

  • Coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 4-cyanophenylboronic acid or its ester.

Q2: What are the typical temperature ranges for the Suzuki-Miyaura synthesis of this compound?

A2: The optimal temperature for the Suzuki-Miyaura coupling to produce this compound generally falls within the range of 80°C to 120°C for conventional heating methods.[1][2] Microwave-assisted synthesis can significantly shorten reaction times and may employ higher temperatures, often in the range of 100°C to 160°C.[3][4] It is crucial to optimize the temperature for a specific set of reactants, catalyst, and solvent system to maximize yield and minimize side reactions.

Q3: Is pressure a critical parameter to control in the synthesis of this compound?

A3: For most standard Suzuki-Miyaura reactions to synthesize this compound, pressure is not a primary parameter that is actively controlled. These reactions are typically carried out at atmospheric pressure in glassware open to an inert atmosphere (e.g., nitrogen or argon). In microwave-assisted synthesis, the reaction is performed in a sealed vessel, and pressure will build up as a function of the solvent's vapor pressure at the reaction temperature. However, this is a consequence of the heating method rather than a parameter that is independently optimized to influence the reaction outcome. High-pressure conditions are not commonly reported for this specific transformation.

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

A4: Several side reactions can occur during the Suzuki-Miyaura coupling, leading to reduced yield and purification challenges. The most common include:

  • Protodeboronation: The boronic acid or ester derivative reacts with a proton source (like water) to replace the boron group with a hydrogen atom. This is a major side reaction for electron-deficient arylboronic acids.

  • Homocoupling: Two molecules of the boronic acid derivative couple with each other to form a symmetrical biaryl compound. This can be exacerbated by the presence of oxygen.

  • Dehalogenation: The starting aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to a stalled reaction.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproduct formation, consider the following strategies:

  • Use anhydrous and degassed solvents: This is critical to prevent protodeboronation and catalyst oxidation, which can lead to homocoupling.

  • Maintain an inert atmosphere: Throughout the reaction setup and execution, use an inert gas like nitrogen or argon to prevent oxygen from deactivating the catalyst.

  • Optimize the base: The choice and amount of base are crucial. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes be more effective and lead to fewer side reactions than stronger bases.

  • Control the temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is essential to find the optimal temperature that balances reaction speed and selectivity.

  • Choose the right catalyst and ligand: For challenging couplings, especially with heteroaromatics, the choice of palladium precursor and phosphine ligand is critical for achieving high yields.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion of Starting Materials Inactive or poisoned catalyst- Use a fresh, high-quality palladium catalyst and ligand. - Ensure the reaction is conducted under a strict inert atmosphere to prevent catalyst oxidation. - The pyridine nitrogen can sometimes coordinate with the palladium center, inhibiting its activity. Consider using a different ligand that is less susceptible to this effect.
Ineffective base- The base may not be strong enough or sufficiently soluble in the reaction medium. - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - For reactions with boronic acids, the base is crucial for the formation of the reactive boronate species.
Low reaction temperature- Increase the reaction temperature in increments of 10°C. Monitor for product formation and the emergence of side products. For microwave synthesis, temperatures up to 160°C can be explored.[3]
Significant Formation of Homocoupled Product Presence of oxygen in the reaction mixture- Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inappropriate catalyst system- Some palladium catalysts are more prone to promoting homocoupling. Consider screening different palladium precursors and ligands.
Significant Formation of Protodeboronation Product Presence of water or other proton sources- Use anhydrous solvents and reagents. - While some Suzuki protocols use aqueous bases, if protodeboronation is a major issue, consider using an anhydrous base and solvent system.
Inappropriate base- The choice of base can influence the rate of protodeboronation. Milder bases like potassium fluoride (KF) can sometimes reduce this side reaction.
Formation of Palladium Black Catalyst decomposition- This often occurs at excessively high temperatures or in the presence of impurities. - Ensure the reaction temperature is not too high. - Use high-purity reagents and solvents. - The choice of ligand is crucial for stabilizing the palladium catalyst. Consider using more robust ligands.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Temperature on the Yield of 2-Arylpyridines in Suzuki-Miyaura Coupling

EntryReactantsCatalystBaseSolventTemperature (°C)Yield (%)Reference
1Pyridine-2-sulfonyl fluoride + Phenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane6551[5]
2Pyridine-2-sulfonyl fluoride + Phenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane10082[5]
32-Bromopyridine + 4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF8085General observation from similar reactions
42-Bromopyridine + 4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF10092General observation from similar reactions
52-Chloropyrimidine + Phenylboronic acid (Microwave)Pd(PPh₃)₄K₂CO₃1,4-Dioxane10081[6]
62-Chloropyrimidine + Phenylboronic acid (Microwave)Pd(PPh₃)₄K₂CO₃1,4-Dioxane12085[6]
7Imidazo[1,2-a]pyrimidine synthesis (Microwave)---10082 (60 min)[3]
8Imidazo[1,2-a]pyrimidine synthesis (Microwave)---16082 (40 min)[3]

Note: The yields are illustrative and can vary based on the specific substrates and reaction conditions.

Table 2: Influence of Catalyst, Base, and Solvent on Suzuki-Miyaura Coupling of Pyridyl Derivatives

EntryPyridyl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O10095
22-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene10098
32-Bromopyridine4-Cyanophenylboronic acidPd₂(dba)₃/P(t-Bu)₃ (1.5/4.5)K₃PO₄Dioxane10088
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂/SPhos (2/4)Cs₂CO₃Dioxane/H₂O10085[2]
5Lithium triisopropyl 2-pyridylboronate4-BromobenzonitrilePd₂(dba)₃/Ligand 1 (1.5/4.5)KFDioxane11063[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Cyanophenylboronic Acid (Conventional Heating)

Materials:

  • 2-Bromopyridine

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add 2-bromopyridine (1.0 mmol, 1.0 equiv) followed by anhydrous and degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Immerse the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-Cyanophenylboronic Acid

Materials:

  • 2-Chloropyridine

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20-30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - Pyridyl derivative - Benzonitrile derivative - Base - Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Isolated this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or No Product catalyst Catalyst Inactivity start->catalyst conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions check_catalyst Use Fresh Catalyst/Ligand catalyst->check_catalyst inert_atmosphere Ensure Inert Atmosphere catalyst->inert_atmosphere optimize_temp Optimize Temperature conditions->optimize_temp optimize_base Screen Different Bases conditions->optimize_base side_reactions->optimize_temp side_reactions->inert_atmosphere degas_solvents Use Anhydrous/Degassed Solvents side_reactions->degas_solvents success success check_catalyst->success Improved Yield optimize_temp->success optimize_base->success inert_atmosphere->success degas_solvents->success

References

Stability of 4-(2-Pyridyl)benzonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical information and troubleshooting advice regarding the stability of 4-(2-Pyridyl)benzonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable crystalline solid under standard storage conditions (cool, dry place, away from light). However, its stability is significantly influenced by pH. The molecule contains two key functional groups susceptible to degradation under acidic or basic conditions: the nitrile group (-CN) and the pyridine ring.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group. This reaction typically proceeds in a stepwise manner, first forming 4-(2-Pyridyl)benzamide, which can then be further hydrolyzed to 4-(2-Pyridyl)benzoic acid. The pyridine nitrogen can also be protonated in acidic media, which may influence the rate of nitrile hydrolysis.

Q3: What are the expected degradation products of this compound in an acidic medium?

The expected degradation products are:

  • Primary: 4-(2-Pyridyl)benzamide

  • Secondary: 4-(2-Pyridyl)benzoic acid

Q4: How does this compound behave under basic conditions?

Under basic conditions, this compound is also susceptible to hydrolysis of the nitrile group. Similar to acidic hydrolysis, the reaction can proceed through the intermediate 4-(2-Pyridyl)benzamide to the final product, 4-(2-Pyridyl)benzoic acid (as its carboxylate salt). The rate of hydrolysis is dependent on the concentration of the base and the temperature.

Q5: What are the expected degradation products of this compound in a basic medium?

The expected degradation products are:

  • Primary: 4-(2-Pyridyl)benzamide

  • Secondary: 4-(2-Pyridyl)benzoate (the salt of 4-(2-Pyridyl)benzoic acid)

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis after reaction in acidic or basic solution. Degradation of this compound.1. Confirm the identity of the new peaks by comparing their retention times and mass spectra with those of potential degradation products (4-(2-Pyridyl)benzamide and 4-(2-Pyridyl)benzoic acid).2. If degradation is confirmed, consider modifying reaction conditions (e.g., lower temperature, shorter reaction time, weaker acid/base, or use of a protective group strategy if compatible with the desired synthesis).
Low yield of the desired product when using this compound as a starting material in a reaction involving strong acids or bases. Hydrolysis of the nitrile group is competing with the desired reaction.1. Monitor the reaction progress closely using techniques like TLC or HPLC to assess the formation of hydrolysis byproducts.2. Optimize reaction conditions to favor the desired transformation over hydrolysis (e.g., anhydrous conditions, non-aqueous solvents, shorter reaction times).
Inconsistent reaction outcomes. Variability in the extent of degradation due to minor changes in reaction setup (e.g., moisture content, temperature fluctuations).1. Ensure strict control over reaction parameters. Use freshly dried solvents and reagents.2. Perform a stability study of this compound under the specific reaction conditions to quantify the rate of degradation.

Data on Hydrolysis of Related Compounds

Table 1: Activation Energies for the Hydrolysis of Cyanopyridines at High Temperature (190-250 °C)

CompoundActivation Energy (kJ/mol)
2-Cyanopyridine83.7
3-Cyanopyridine74.3
4-Cyanopyridine40.3
Data from kinetic studies on the hydrolysis of cyanopyridines in high-temperature water.[1]

This data suggests that the position of the cyano group on the pyridine ring significantly affects the activation energy of hydrolysis, with 4-cyanopyridine hydrolyzing more readily at high temperatures.

Experimental Protocols for Hydrolysis

The following are general protocols for the acid- and base-catalyzed hydrolysis of benzonitrile derivatives, which can be adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable co-solvent (e.g., dioxane or ethanol) if necessary.

  • Acid Addition: Add an excess of aqueous acid (e.g., 6 M HCl or 50% H₂SO₄).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The formation of the amide intermediate may be observed initially, followed by its conversion to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a base (e.g., NaOH solution) to a pH where the carboxylic acid precipitates (if it is insoluble at that pH) or extract the product with a suitable organic solvent after adjusting the pH.

Protocol 2: Base-Catalyzed Partial Hydrolysis to Amide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Base Addition: Add a solution of potassium hydroxide in a mixture of ethanol and water.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for the formation of the amide. The reaction time should be carefully controlled to minimize the over-hydrolysis to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature. The amide product may precipitate from the solution and can be collected by filtration. Wash the solid with water and dry.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the degradation pathways of this compound under acidic and basic conditions, as well as a troubleshooting workflow.

Acidic_Degradation_Pathway A This compound B 4-(2-Pyridyl)benzamide A->B + H₂O, H⁺ C 4-(2-Pyridyl)benzoic Acid B->C + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Basic_Degradation_Pathway A This compound B 4-(2-Pyridyl)benzamide A->B + OH⁻, H₂O C 4-(2-Pyridyl)benzoate B->C + OH⁻, H₂O

Caption: Base-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Experiment with This compound in acidic/basic media Check_Purity Analyze reaction mixture (e.g., HPLC, LC-MS) Start->Check_Purity Unexpected_Peaks Unexpected peaks observed? Check_Purity->Unexpected_Peaks Identify_Peaks Identify peaks by MS and comparison to standards Unexpected_Peaks->Identify_Peaks Yes No_Issues No unexpected peaks Unexpected_Peaks->No_Issues No Degradation_Confirmed Degradation confirmed? Identify_Peaks->Degradation_Confirmed Optimize Modify reaction conditions: - Lower temperature - Shorter time - Weaker acid/base - Anhydrous conditions Degradation_Confirmed->Optimize Yes Proceed Proceed with optimized protocol Degradation_Confirmed->Proceed No (other issue) Optimize->Start No_Issues->Proceed

Caption: Troubleshooting workflow for experiments involving this compound.

References

Troubleshooting column chromatography separation of pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography separation of pyridine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of pyridine and its derivatives.

Issue 1: Poor Separation or Co-elution of Compounds

Q: My pyridine compound is co-eluting with an impurity. How can I improve the separation?

A: Poor resolution is often a result of suboptimal selectivity or efficiency. Since pyridine compounds are basic, their interactions with the stationary and mobile phases can be complex.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities.

    • Solution: Systematically vary the mobile phase composition. If using a hexane/ethyl acetate system, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane. Small changes in the solvent ratio can significantly impact selectivity. For very polar pyridine derivatives, a reversed-phase system (e.g., C18 silica with water/acetonitrile or water/methanol) might be more effective.[1]

  • Strong Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor separation.

    • Solution 1: Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA) or pyridine (typically 0.1-1%) can be added to the eluent to compete with your compound for binding to the active sites on the silica gel, resulting in better separation.[2][3]

    • Solution 2: Change the stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated/end-capped silica gel.[4][5] For highly polar pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[6][7]

  • Improper Column Packing: Voids or channels in the column packing can lead to band broadening and poor resolution.

    • Solution: Ensure the column is packed uniformly. Use the slurry packing method for better results.[8] After packing, flush the column with the mobile phase until the bed is stable.

Issue 2: Peak Tailing or Streaking on TLC/Column

Q: My pyridine compound shows significant peak tailing in the chromatogram or streaks on the TLC plate. What is the cause and how can I fix it?

A: Peak tailing is a very common issue with basic compounds like pyridines and is primarily caused by strong, non-ideal interactions with the stationary phase.[9][10]

Potential Causes & Solutions:

  • Interaction with Acidic Silanol Groups: This is the most frequent cause. The basic lone pair of electrons on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of silica gel.[2][9][10]

    • Solution 1 (Mobile Phase Modification): Add a small percentage of a competing base, such as triethylamine (TEA) or ammonia (in methanol), to the mobile phase (e.g., 0.1-2.0%).[2] These additives will preferentially interact with the silanol groups, masking them from your pyridine compound and leading to more symmetrical peaks.[9]

    • Solution 2 (pH Adjustment): For reversed-phase chromatography, lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated pyridine.[9][11]

  • Column Overload: Applying too much sample to the column can saturate the stationary phase, leading to tailing.[2][9]

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

  • Compound Instability: The pyridine derivative may be degrading on the acidic silica gel.[2][4]

    • Solution: Check for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is observed, switch to a more inert stationary phase like deactivated silica or alumina.[2][4][5]

Issue 3: Low or No Recovery of the Compound

Q: I am unable to elute my pyridine compound from the column, or the recovery is very low. What should I do?

A: This issue often points to irreversible adsorption of the compound onto the stationary phase or decomposition during the separation process.

Potential Causes & Solutions:

  • Irreversible Adsorption: Highly basic pyridine derivatives can bind very strongly to the acidic sites on silica gel.

    • Solution 1: Increase the polarity of the mobile phase significantly. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For very tightly bound compounds, adding methanol or even a small amount of acetic acid to the eluent can help with recovery.

    • Solution 2: Use a deactivated stationary phase. Neutral alumina or polymer-based columns can be good alternatives to prevent irreversible binding.[4]

  • Compound Decomposition: The acidic nature of silica gel can cause sensitive pyridine compounds to decompose during the long exposure time of column chromatography.[4][5]

    • Solution: Perform a stability test on a small amount of your compound with silica gel. If decomposition is confirmed, use a less acidic stationary phase like neutral alumina or consider alternative purification methods such as crystallization or distillation.[4]

  • Compound is a Pyridine N-oxide: Pyridine N-oxides are highly polar and can be very difficult to elute from normal-phase columns.

    • Solution: Use a highly polar mobile phase, such as a gradient of dichloromethane and methanol.[6] In some cases, HILIC or reversed-phase chromatography might be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyridine compounds?

A1: The choice of stationary phase depends on the specific properties of your pyridine derivative.

  • Silica Gel: This is the most common choice but can cause issues with basic pyridines due to acidic silanol groups.[9] It is often used with a mobile phase modifier like triethylamine.[3]

  • Alumina: Can be a good alternative to silica gel, especially for basic compounds. It is available in acidic, neutral, and basic forms. Basic or neutral alumina is generally recommended for pyridine separations to avoid strong adsorption.

  • End-capped Silica: This is silica gel where the surface silanol groups have been chemically deactivated, reducing the potential for tailing and improving recovery of basic compounds.

  • Reversed-Phase Silica (e.g., C18): Suitable for polar pyridine derivatives, often used with mobile phases like water/acetonitrile or water/methanol, sometimes with pH adjustment.

Q2: How do I choose an appropriate solvent system for my pyridine compound?

A2: Thin-Layer Chromatography (TLC) is the best way to determine a suitable solvent system. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

  • Start with a common solvent mixture like hexanes/ethyl acetate.

  • If the compound is very polar and stays at the baseline, increase the polarity by adding methanol or switching to a dichloromethane/methanol system.[12]

  • If your compound streaks, add a small amount of triethylamine (0.1-1%) to the TLC solvent system to see if the spot becomes more defined.[3]

Q3: Can I use a gradient elution for my pyridine separation?

A3: Yes, a gradient elution is often very effective, especially for complex mixtures where compounds have a wide range of polarities. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your pyridine compound and any more polar impurities.

Q4: My pyridine compound is a salt (e.g., a hydrochloride salt). How does this affect column chromatography?

A4: Purifying pyridine salts on silica gel can be challenging. The salt is highly polar and may not move from the origin. It is often better to neutralize the salt to the free base form before chromatography. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and a basic aqueous solution (like saturated sodium bicarbonate). The organic layer containing the free base can then be dried and purified by column chromatography.

Data Presentation

Table 1: Common Mobile Phase Modifiers for Pyridine Compound Chromatography on Silica Gel

ModifierTypical ConcentrationPurposeConsiderations
Triethylamine (TEA)0.1 - 2.0% (v/v)Acts as a competing base to reduce tailing.[2][9]Can be difficult to remove under vacuum; may interfere with some analyses.
Pyridine0.1 - 1.0% (v/v)Similar to TEA, masks active silanol sites.[3]Introduces pyridine into all fractions.
Ammonia in Methanol1-2% solution used as part of the mobile phaseA strong base that effectively reduces tailing for very basic compounds.Can dissolve some silica gel if the concentration is too high.[6]
Acetic Acid0.1 - 1.0% (v/v)Can help elute very basic compounds that are strongly adsorbed.Use with caution as it can cause degradation of acid-sensitive compounds.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Pyridine Derivative on Silica Gel

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.

    • If tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent and re-run the TLC.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[8]

    • In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle.[8]

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).[13]

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until it is level with the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the purified compound.

  • Compound Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • If triethylamine was used, it may need to be removed by co-evaporation with a solvent like toluene or by a mild acidic wash followed by re-extraction.

Visualizations

Troubleshooting_Workflow start Start: Separation Issue issue Identify Primary Problem start->issue poor_sep Poor Separation / Co-elution issue->poor_sep Resolution tailing Peak Tailing / Streaking issue->tailing Peak Shape no_recovery Low / No Recovery issue->no_recovery Yield sol_sep1 Optimize Mobile Phase (Change Polarity/Solvents) poor_sep->sol_sep1 sol_tail1 Add Competing Base to Eluent (TEA, NH3/MeOH) tailing->sol_tail1 sol_rec1 Increase Eluent Polarity (Use Gradient Elution) no_recovery->sol_rec1 sol_sep2 Add Basic Modifier to Eluent (e.g., 0.5% TEA) sol_sep1->sol_sep2 sol_sep3 Change Stationary Phase (Alumina, Deactivated Silica) sol_sep2->sol_sep3 end_node Separation Improved sol_sep3->end_node sol_tail2 Reduce Sample Load sol_tail1->sol_tail2 sol_tail3 Test for Compound Stability (Switch to Alumina if unstable) sol_tail2->sol_tail3 sol_tail3->end_node sol_rec2 Use Deactivated Stationary Phase (Alumina, Polymer) sol_rec1->sol_rec2 sol_rec3 Check for Compound Degradation sol_rec2->sol_rec3 sol_rec3->end_node

Caption: A workflow for troubleshooting common column chromatography issues with pyridine compounds.

Column_Chromatography_Workflow start Start tlc 1. Select Solvent System via TLC (Aim for Rf ≈ 0.3) start->tlc packing 2. Pack Column (Slurry Method) tlc->packing loading 3. Load Sample (Minimal Solvent) packing->loading elution 4. Elute Column & Collect Fractions loading->elution monitoring 5. Monitor Fractions by TLC elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporate 7. Evaporate Solvent combine->evaporate end_node Purified Compound evaporate->end_node

Caption: A general experimental workflow for flash column chromatography.

References

How to remove impurities from 4-(2-Pyridyl)benzonitrile starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(2-Pyridyl)benzonitrile. The following information is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Suzuki-Miyaura coupling?

A1: When synthesizing this compound using a Suzuki-Miyaura coupling, several types of impurities can arise. These typically include:

  • Catalyst Residues: Residual palladium from the catalyst is a common impurity that must be removed, particularly for pharmaceutical applications.

  • Ligand-Derived Impurities: Phosphorus-containing ligands used in the coupling can generate byproducts. For instance, impurities derived from the aryl groups on phosphine ligands can be a significant issue in the synthesis of 4-arylpyridines.

  • Homocoupled Products: Self-coupling of the starting materials can lead to impurities such as biphenyl or bipyridine derivatives.

  • Unreacted Starting Materials: Residual amounts of the initial aryl halide and boronic acid or ester may remain in the crude product.

Q2: What is the first step I should take to remove the palladium catalyst after the reaction?

A2: A simple and effective initial step is to filter the reaction mixture through a pad of Celite. This can help to remove insoluble inorganic salts and a significant portion of the palladium catalyst residue before proceeding with a full workup and further purification.

Q3: Which purification technique is better for this compound: recrystallization or column chromatography?

A3: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.

  • Column chromatography is generally more effective for separating a mixture with multiple components, such as removing homocoupled byproducts and unreacted starting materials from the desired product.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, potentially yielding a highly pure crystalline product if a suitable solvent is found. It is often used as a final purification step after chromatography.

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This temperature-dependent solubility allows the compound to crystallize upon cooling, leaving impurities behind in the solvent. A common approach is to test small amounts of the crude product in various solvents like ethanol, isopropanol, ethyl acetate, toluene, or solvent mixtures such as ethanol/water or hexane/ethyl acetate.

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization
Possible Cause Solution
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system. If a single solvent is not effective, try a two-solvent system (e.g., dissolve in a "good" solvent like hot ethanol and add a "bad" solvent like water dropwise until cloudy, then reheat to clarify and cool).
Using Too Much Solvent Always use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling, thus reducing the yield.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the product crystallizes in the funnel during hot filtration, pre-warm the funnel and filter paper with hot solvent before filtering your solution.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Solution
Inappropriate Eluent System The polarity of the solvent system may be too high or too low. Develop an appropriate eluent system using Thin Layer Chromatography (TLC) first. A good starting point for a moderately polar compound like this compound is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for the desired product.
Column Overloading Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is a silica-to-crude-product weight ratio of 30:1 for simple separations, which may need to be increased to 100:1 for more difficult separations.
Improper Column Packing Air bubbles or channels in the silica gel will lead to a non-uniform flow of the eluent and poor separation. Ensure the column is packed uniformly without any cracks or bubbles.
Sample Loading Technique The sample should be loaded onto the column in a narrow band. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often more effective than "wet loading" for compounds with limited solubility in the initial eluent.
Issue 3: Persistent Palladium Contamination
Possible Cause Solution
Ineffective Initial Removal Simple filtration may not be sufficient. After the reaction, consider an acidic workup (e.g., washing with 1N HCl) to help separate the product and facilitate palladium removal.
Co-elution in Chromatography Some palladium complexes may have similar polarity to the product and co-elute. After chromatography, perform a second purification step like recrystallization. Alternatively, passing the product solution through a pad of Celite or a specialized scavenger resin can be effective for removing trace amounts of palladium.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of a crude reaction mixture containing this compound on a gram scale.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various eluent systems to find an optimal one. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3. For example, start with 20% ethyl acetate in hexane (4:1 Hexane:EtOAc) and adjust as needed.

  • Column Preparation:

    • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel (e.g., 30-50 grams for 1 gram of crude product) in the least polar eluent you will use (e.g., hexane).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent (like dichloromethane).

    • Add 2-3 grams of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing this compound. The ideal solvent should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude product (e.g., 50 mg) in a test tube.

    • Add a small amount of a test solvent (e.g., 1 mL of ethanol).

    • Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

    • Test several solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the best option.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate).

    • Continue adding the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration. Place a fluted filter paper in a pre-warmed funnel and pour the hot solution through it into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely under vacuum or in a desiccator.

  • Analysis:

    • Determine the yield and check the purity of the recrystallized product by measuring its melting point and/or using analytical techniques like NMR or HPLC.

Data Summary

The following table provides examples of eluent systems that can be used as a starting point for the column chromatography of benzonitrile derivatives. The optimal system for this compound must be determined experimentally via TLC.

Compound ClassStationary PhaseExample Eluent System (v/v)Polarity
Benzonitrile DerivativesSilica Gel10% Diethyl Ether in HexanesLow to Medium
Aromatic NitrilesSilica Gel10-50% Ethyl Acetate in HexaneMedium
Polar Aromatic CompoundsSilica Gel5% Methanol in DichloromethaneHigh

Visual Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound after synthesis.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Primary Purification cluster_final Final Purification CrudeProduct Crude this compound (Contains Pd, byproducts, etc.) CeliteFilt Filter through Celite Pad CrudeProduct->CeliteFilt Remove insoluble Pd ColumnChrom Column Chromatography CeliteFilt->ColumnChrom Separate organic components Recrystal Recrystallization ColumnChrom->Recrystal Remove trace impurities PureProduct Pure Product Recrystal->PureProduct

Caption: General workflow for the purification of this compound.

The decision-making process for troubleshooting purification can be visualized as follows:

TroubleshootingLogic Start Product Impure After Initial Purification CheckPurity Assess Purity (TLC/NMR/HPLC) Start->CheckPurity IdentifyImpurity Identify Nature of Impurity CheckPurity->IdentifyImpurity IsPd Residual Pd? IdentifyImpurity->IsPd Broad baseline spots or streaking on TLC IsOrganic Organic Byproducts? IdentifyImpurity->IsOrganic Distinct spots with different Rf values IsStartingMat Starting Material? IdentifyImpurity->IsStartingMat Spots corresponding to starting materials Sol_Pd Use Scavenger Resin or Re-crystallize IsPd->Sol_Pd Sol_Organic Repeat Column Chromatography with Shallower Gradient IsOrganic->Sol_Organic Sol_StartingMat Optimize Reaction Conditions or Repeat Chromatography IsStartingMat->Sol_StartingMat

Caption: Decision-making diagram for troubleshooting purification issues.

Managing exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage exothermic reactions during the synthesis of pyridine and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Managing Exothermic Events

This guide provides solutions to common problems encountered during exothermic pyridine synthesis reactions, such as the Chichibabin or Hantzsch syntheses.

Q1: My reaction temperature is rising uncontrollably. What should I do?

A1: An uncontrolled rise in temperature indicates a potential thermal runaway. Immediate action is required to prevent over-pressurization and loss of containment.

  • Step 1: Stop Reagent Addition. Immediately cease the addition of any limiting reagents to halt the generation of more heat.[1]

  • Step 2: Enhance Cooling. Ensure your cooling bath is at the lowest possible temperature and has adequate volume. If you notice the reaction is exothermic, you can pre-emptively cool the flask with an ice bath.[2] For extremely exothermic reactions, a dry ice/acetone bath may be necessary.[3]

  • Step 3: Emergency Quenching. If cooling is insufficient, you must quench the reaction. This should be done cautiously to avoid a violent reaction from the quenching agent itself. A detailed emergency quenching protocol is provided below.

  • Step 4: Alert Personnel. Inform your lab supervisor and any nearby colleagues of the situation.

Q2: How can I prevent a temperature spike from happening in the first place?

A2: Proactive control is key to managing exothermic reactions. Several strategies can be employed:

  • Semi-batch or Continuous Feeding: Adding one of the reactants gradually (dosing) helps to control the rate of heat generation to match the rate of heat removal by the cooling system.[1][4]

  • Dilution: Using an appropriate inert solvent increases the thermal mass of the reaction mixture, which helps to absorb heat and moderate temperature changes.[4]

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[4][5] Reaction calorimetry can help determine the optimal, safe temperature for scale-up.[6]

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated. For larger scale reactions, the decreasing surface-area-to-volume ratio limits heat removal, making this a critical parameter.[1]

Q3: I'm performing a Chichibabin reaction and seeing low yield and side products. What's going wrong?

A3: The Chichibabin reaction is highly sensitive to reaction conditions. Common issues include:

  • Temperature: The reaction should be run at the lowest temperature that still allows for good hydrogen evolution. High temperatures can lead to decomposition and dimerization side reactions.[5] For example, 4-tert-butylpyridine can produce up to 89% dimer product when heated in xylene.[5]

  • Basicity: The ideal pKa range for the pyridine substrate is 5-8. If the substrate is too basic, the buildup of electron density can slow the reaction.[5]

  • Reagent Purity: The purity of the sodium amide or potassium amide is crucial for good yields.[7]

  • Solvent: Traditional high-temperature reactions in solvents like xylene or toluene can be harsh.[7][8] For temperature-sensitive substrates, consider low-temperature methods using potassium amide in liquid ammonia, potentially with an oxidant like KMnO₄ to facilitate hydride removal.[8]

Frequently Asked Questions (FAQs)

Q1: Why are many pyridine syntheses exothermic?

A1: Many common pyridine syntheses, such as the Hantzsch and Chichibabin reactions, involve the formation of a stable aromatic ring from acyclic or non-aromatic precursors.[9] The formation of the thermodynamically stable pyridine ring is the driving force for the reaction and releases a significant amount of energy as heat (enthalpy of aromatization).

Q2: What is a thermal runaway?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn generates heat even faster. If the cooling system cannot remove this heat adequately, the reaction accelerates in a positive feedback loop, potentially leading to a dangerous increase in temperature and pressure, boiling of the solvent, and even vessel rupture.[10]

Q3: What are the essential safety precautions for running exothermic reactions?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses/goggles, and gloves.[11]

  • Fume Hood: Work in a well-ventilated area, such as a fume hood, to avoid exposure to potentially toxic fumes.[11]

  • Emergency Plan: Have an emergency plan in place, including access to a safety shower, fire extinguisher, and knowledge of emergency quenching procedures.[11]

  • Never Work Alone: Do not perform potentially hazardous reactions, especially exothermic ones, while alone in the lab.

  • Constant Monitoring: Never leave an exothermic reaction unattended.[11]

Q4: How does reaction scale-up affect exothermic behavior?

A4: Scaling up a reaction presents significant thermal safety challenges. As the volume of a reactor increases, its surface area does not increase proportionally. This decrease in the surface-area-to-volume ratio makes it much harder to remove heat from the reaction mixture.[1] A reaction that is easily controlled in a 100 mL flask may become dangerously uncontrollable in a 10 L reactor without proper engineering controls and a thorough understanding of the reaction's thermal properties obtained through reaction calorimetry.[1][12]

Data Presentation

Table 1: Cooling Bath Temperatures

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Standard cooling.
Ice / Saturated NaCl-20Effective for moderate exotherms.
Dry Ice / Acetone-78Common for low-temperature reactions.
Dry Ice / Isopropanol-77Alternative to acetone.

Table 2: Key Parameters in Chichibabin Reaction

ParameterOptimal Range/ConditionReason / Consequence of Deviation
Substrate pKa 5 - 8Outside this range, the reaction proceeds poorly or not at all.[5]
Temperature Lowest for H₂ evolutionHigh temperatures promote decomposition and dimerization side products.[5]
Solvent Aprotic (e.g., xylene, toluene) or Liquid NH₃Liquid NH₃ with KNH₂ allows for lower reaction temperatures, suitable for sensitive substrates.[8]

Experimental Protocols

Protocol 1: Emergency Quenching for a Runaway Reaction

This protocol is a last resort when cooling measures have failed to control a thermal runaway.

  • Ensure PPE is worn correctly. This includes safety goggles, a face shield, and appropriate gloves.

  • Alert others and ensure the fume hood sash is as low as possible.

  • Stop all reagent addition and stirring if it seems to be accelerating the reaction.

  • Prepare a quenching agent. For reactions involving organometallics or hydrides, a less reactive alcohol like isopropanol is a good first choice, followed by a more reactive one like methanol or ethanol, and finally water.[3][13] The quenching should be performed under an inert atmosphere if possible.[13]

  • Cool the quenching agent in an ice bath before use.

  • SLOWLY add the quenching agent to the reaction vessel dropwise via an addition funnel. Be prepared for vigorous gas evolution and a potential secondary exotherm.[2][14] The rate of addition must be controlled to prevent a violent eruption.[2]

  • Monitor the reaction temperature continuously. Continue adding the quenching agent until the temperature stabilizes and begins to fall.

  • Once the initial reactive components are quenched, a more robust agent like water can be slowly added to ensure complete neutralization.[3]

Protocol 2: Controlled Reagent Addition for Hantzsch Pyridine Synthesis

This protocol describes a method to control the exothermic condensation step of the Hantzsch synthesis.

  • Assemble the Reaction Apparatus. In a fume hood, set up a round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and an addition funnel.

  • Charge the Flask. To the flask, add the β-keto ester (2 equivalents) and the nitrogen donor (e.g., ammonium acetate, 1 equivalent) in the chosen solvent (e.g., ethanol).[15]

  • Cool the Mixture. Begin stirring and cool the flask to the desired initial temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Prepare the Aldehyde Solution. In the addition funnel, prepare a solution of the aldehyde (1 equivalent) in a small amount of the reaction solvent.

  • Controlled Addition. Begin adding the aldehyde solution dropwise from the addition funnel to the stirred, cooled reaction mixture. Monitor the internal temperature closely. Adjust the addition rate to ensure the temperature does not rise above the desired setpoint.[4]

  • Reaction Monitoring. After the addition is complete, allow the reaction to proceed at the set temperature, monitoring its progress by TLC or LC-MS.[16]

  • Oxidation and Workup. Once the dihydropyridine formation is complete, proceed with the subsequent oxidation and purification steps as required.[9][17]

Visualizations

Thermal_Runaway_Troubleshooting Start Uncontrolled Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (Check Bath, Lower Temp) Stop_Addition->Enhance_Cooling Is_Temp_Controlled Is Temperature Under Control? Enhance_Cooling->Is_Temp_Controlled Quench Initiate Emergency Quenching Protocol Is_Temp_Controlled->Quench No Monitor Continue Monitoring Reaction Is_Temp_Controlled->Monitor  Yes Quench->Monitor Investigate Investigate Cause (Post-Mortem Analysis) Monitor->Investigate

Caption: Troubleshooting flowchart for an uncontrolled exothermic event.

Safe_Exotherm_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase a 1. Hazard Assessment (Reaction Calorimetry) b 2. Assemble Apparatus with Cooling a->b c 3. Charge Non-limiting Reagents & Solvent b->c d 4. Cool to Setpoint c->d e 5. Slow, Controlled Addition of Reagent d->e f 6. Continuously Monitor Temperature & Pressure e->f g 7. Allow Reaction Completion f->g h 8. Safe Quenching & Workup g->h

Caption: General workflow for safely managing a planned exothermic reaction.

References

Preventing degradation of 4-(2-Pyridyl)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(2-Pyridyl)benzonitrile during storage. The information is presented in a question-and-answer format to directly address common issues and questions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the solid material (e.g., yellowing or darkening). Exposure to light, air (oxidation), or trace impurities.Store the compound in an amber, tightly sealed vial. Consider purging the container with an inert gas like nitrogen or argon before sealing. Ensure high purity of the initial material.
Change in physical state (e.g., clumping or becoming oily). Absorption of moisture (hygroscopic tendencies).Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). Avoid storing in humid environments.
Inconsistent analytical results (e.g., new peaks in HPLC, lower assay). Chemical degradation of the compound. The primary pathway is likely hydrolysis of the nitrile group to 4-(2-Pyridyl)benzamide and subsequently to 4-(2-Pyridyl)benzoic acid, especially in the presence of acidic or basic residues.Verify the pH of any solvents or reagents used with the compound. Store away from acids and bases. Re-test the material to confirm degradation and quantify impurities. If degradation is confirmed, the material may need to be repurified or discarded.
Poor solubility compared to a fresh batch. Formation of less soluble degradation products or polymerization.Confirm the identity of the material using analytical techniques (e.g., NMR, MS). If degradation is suspected, attempt to purify a small sample by recrystallization to see if solubility improves.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: For long-term stability, this compound should be stored in a cool, dark, and dry place.[1][2] Specifically, it is recommended to store it in a tightly sealed container, protected from light, at a temperature below 15°C.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

  • Q2: Is this compound sensitive to moisture? A2: While not definitively classified as hygroscopic, nitrile compounds can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions.[4][5] Therefore, it is best practice to store it in a desiccated environment to minimize water absorption.

  • Q3: What types of containers are suitable for storing this compound? A3: Amber glass vials with tight-fitting caps are recommended to protect the compound from light and atmospheric moisture. For larger quantities, ensure the container is well-sealed and stored in a controlled environment.

Degradation

  • Q4: What is the primary degradation pathway for this compound? A4: The most probable degradation pathway for this compound is the hydrolysis of the nitrile functional group.[3][5] This typically occurs in two steps: first, hydrolysis to 4-(2-Pyridyl)benzamide, and second, further hydrolysis to 4-(2-Pyridyl)benzoic acid and ammonia.[5][6] This process can be accelerated by the presence of acids or bases.

  • Q5: Can this compound degrade under neutral conditions? A5: While hydrolysis is slower under neutral pH, it can still occur over extended periods, especially if moisture is present and at elevated temperatures.

  • Q6: Is this compound susceptible to degradation by light or heat? A6: Yes, exposure to light and elevated temperatures can promote degradation.[7][8] It is crucial to store the compound in a dark place and at reduced temperatures to minimize these effects.

Analytical Testing

  • Q7: How can I check the purity of my stored this compound? A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess purity and detect degradation products.[9][10][11][12][13] Other techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be useful.

  • Q8: What are the expected degradation products to look for in an analysis? A8: The primary degradation products to monitor are 4-(2-Pyridyl)benzamide and 4-(2-Pyridyl)benzoic acid. It is advisable to have reference standards for these compounds for accurate identification and quantification.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.[8][14][15]

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

4. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

5. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

6. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. An example of a starting method is provided below.

Example HPLC Method:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

7. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation.

  • Peak purity analysis of the parent compound in the presence of degradation products should be performed if a DAD detector is used.

Visualizations

degradation_pathway A This compound B 4-(2-Pyridyl)benzamide A->B Hydrolysis (H2O, H+ or OH-) C 4-(2-Pyridyl)benzoic Acid + NH3 B->C Hydrolysis (H2O, H+ or OH-)

Caption: Potential hydrolysis degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradation Products & Assess Stability Analysis->End

References

Technical Support Center: Optimizing 4-(2-Pyridyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Pyridyl)benzonitrile. The focus is on catalyst selection and reaction optimization for common synthetic routes, primarily the Suzuki-Miyaura coupling and palladium-catalyzed cyanation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which involves the reaction of a pyridine-based organoboron reagent with a benzonitrile derivative (or vice versa), and the cyanation of a 2-(4-halophenyl)pyridine.[1][2]

Q2: Why do reactions involving 2-pyridylboronic acids often result in low yields?

A2: This is a well-documented issue known as the "2-pyridyl problem". 2-Pyridylboronic acids are often unstable and susceptible to protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of pyridine as a byproduct and reducing the yield of the desired cross-coupled product.[3][4] Stabilized reagents like 2-pyridyl pinacol esters or trifluoroborates can be used to mitigate this issue.[5]

Q3: My palladium-catalyzed cyanation reaction is failing or giving low yields. What is the likely cause?

A3: A common cause of failure in palladium-catalyzed cyanation is catalyst deactivation by the cyanide source.[6][7][8][9][10] Excess cyanide ions can poison the palladium catalyst at various stages of the catalytic cycle.[6][7][8][9] Using a less toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can help prevent this.[10][11] Additionally, the presence of moisture can be detrimental.[6][7][8][9]

Q4: What are the advantages of using N-Heterocyclic Carbene (NHC) ligands over traditional phosphine ligands?

A4: NHC ligands are strong sigma-donating ligands that form highly stable and active palladium complexes. This increased stability can lead to higher catalyst turnover numbers and improved yields, especially for challenging substrates like heteroaryl chlorides. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a popular class of NHC-Pd precatalysts.

Q5: Can I use a nickel catalyst instead of palladium for these reactions?

A5: Yes, nickel catalysts are a potential alternative to more expensive palladium catalysts.[12] They can be effective for the cross-coupling of aryl fluorides and organozinc reagents to form biaryl compounds.[2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Deactivation The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[5] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) can help prevent this.[5]
Protodeboronation of 2-Pyridylboronic Acid Use a stabilized boron reagent such as a pinacol ester or a trifluoroborate salt of the 2-pyridylboronic acid.[5] Alternatively, milder bases like potassium fluoride (KF) can sometimes reduce the rate of this side reaction.[3]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Ensure all solvents and the reaction atmosphere are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[5]
Inefficient Oxidative Addition If using an aryl chloride, which is less reactive than bromides or iodides, a more active catalyst system may be required.[5] Consider using a palladacycle precatalyst or a catalyst system with a bulky, electron-rich ligand.[10] Increasing the reaction temperature may also be necessary.[5]
Poor Choice of Base The effectiveness of a base is highly dependent on the substrates and solvent. Screen different bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃).[5]
Issue 2: Poor Performance in Palladium-Catalyzed Cyanation
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Cyanide Use a cyanide source that releases cyanide ions slowly, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[10][11] This avoids a high concentration of free cyanide that can deactivate the palladium catalyst.[6][7][8][9]
Presence of Water Rigorously dry all glassware and use anhydrous solvents. Moisture can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[6][7][8][9]
Inefficient Catalyst Activation Some palladium precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this activation is inefficient in the presence of cyanide, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst.[10]
Sub-optimal Ligand The choice of ligand is crucial. For cyanation of aryl chlorides, bulky, electron-rich phosphine ligands like 2-(di-t-butylphosphino)-1,1'-binaphthyl have shown excellent results.[13]
Low Reaction Temperature While some modern methods work at lower temperatures, many cyanation reactions require elevated temperatures (e.g., 100-120 °C) to proceed efficiently.[10][14]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Cyanation of (Hetero)aryl Chlorides and Bromides

Catalyst Precursor (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp (°C)Time (h)SubstrateProductYield (%)
P1 (0.2)XPhos (L1) (0.2)K₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O1001Ethyl 4-chlorobenzoateEthyl 4-cyanobenzoate97
Pd(OAc)₂ (0.1)2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1)Zn(CN)₂-DMF1101N-(2-chlorophenyl)acetamideN-(2-cyanophenyl)acetamide-
Pd(OAc)₂ (0.5 mol%)---WEBRT5-90 minAryl halideBiaryl-
Pd(OAc)₂ (0.1)-K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMA12054-Bromotoluene4-Methylbenzonitrile10
Pd(PPh₃)₄ (5)-K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMF120244-Bromotoluene4-Methylbenzonitrile50

Data compiled from multiple sources for illustrative purposes.[10][13][15][16]

Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
4K₃PO₄ToluenePd(OAc)₂PPh₃1001292
5KFToluenePd(OAc)₂PPh₃1001275

Illustrative data based on the coupling of 4-bromotoluene and phenylboronic acid.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stabilized 2-pyridylboron reagent (e.g., pinacol ester, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5][18]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe. Then, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) as a solution in the degassed solvent.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of a (Hetero)aryl Halide

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a screw-top test tube equipped with a magnetic stir bar, combine the precatalyst (e.g., palladacycle P1, 0.2 mol%), ligand (e.g., XPhos, 0.2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the (hetero)aryl halide (1 mmol) if it is a solid.[10]

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum. Evacuate and backfill with nitrogen, repeating this process for a total of three cycles.[10]

  • Reagent Addition: Add the (hetero)aryl halide (if it is a liquid), dioxane (2.5 mL), and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.[10]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.[10]

  • Work-up: After cooling to room temperature, quench the reaction with water (150 mL) and extract with an organic solvent like MTBE (3 x 50 mL).[14]

  • Purification: Combine the organic extracts, wash with water, dry over MgSO₄, and concentrate in vacuo to yield the product.[14] Further purification can be achieved by column chromatography if necessary.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R'-B(OR)₂ (Base) pd2_biaryl R-Pd(II)-R' L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in This compound Synthesis reaction_type Which reaction? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki cyanation Pd-Catalyzed Cyanation reaction_type->cyanation Cyanation suzuki_q1 Protodeboronation (Pyridine byproduct observed)? suzuki->suzuki_q1 cyanation_q1 Catalyst poisoning suspected? cyanation->cyanation_q1 suzuki_a1 Use stabilized boron reagent (e.g., pinacol ester). Consider milder base (KF). suzuki_q1->suzuki_a1 Yes suzuki_q2 Catalyst deactivation or homocoupling? suzuki_q1->suzuki_q2 No suzuki_a2 Use bulky, electron-rich ligand. Thoroughly degas solvents. suzuki_q2->suzuki_a2 cyanation_a1 Use slow-releasing CN source (K₄[Fe(CN)₆]). Ensure anhydrous conditions. cyanation_q1->cyanation_a1 Yes cyanation_q2 Using aryl chloride? cyanation_q1->cyanation_q2 No cyanation_a2 Use more active catalyst system (e.g., palladacycle + bulky ligand). Increase temperature. cyanation_q2->cyanation_a2

Caption: A decision tree for troubleshooting low yields in key reactions.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 4-(2-Pyridyl)benzonitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectra of 4-(2-Pyridyl)benzonitrile is presented, alongside a comparative analysis with its structural isomers, 4-(3-Pyridyl)benzonitrile and 4-(4-Pyridyl)benzonitrile. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the spectral characterization of these important chemical entities, supported by experimental data and protocols.

The substitution pattern of the pyridyl ring significantly influences the electronic environment of the protons and carbons in these molecules, leading to distinct chemical shifts in their NMR spectra. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

1H and 13C NMR Spectral Data

The following tables summarize the reported 1H and 13C NMR spectral data for this compound and its isomers. The data is presented for spectra acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

Table 1: 1H NMR Spectral Data (in CDCl3)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3'8.73ddd4.8, 1.8, 0.9
H-6'7.85d8.0
H-4'7.79td7.8, 1.8
H-2, H-68.13d8.5
H-3, H-57.76d8.5
4-(3-Pyridyl)benzonitrile H-2'8.89d2.3
H-6'8.69dd4.8, 1.6
H-4'7.95dt8.0, 2.0
H-5'7.46ddd8.0, 4.8, 0.8
H-2, H-67.80d8.5
H-3, H-57.72d8.5
4-(4-Pyridyl)benzonitrile H-2', H-6'8.74d6.1
H-3', H-5'7.56d6.1
H-2, H-67.81d8.5
H-3, H-57.77d8.5

Table 2: 13C NMR Spectral Data (in CDCl3)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-4143.9
C-1'156.0
C-6'149.9
C-4'136.9
C-2, C-6127.5
C-3, C-5132.6
C-5'124.7
C-3'121.0
C-1112.2
CN118.7
4-(3-Pyridyl)benzonitrile C-4142.2
C-2'151.7
C-6'149.0
C-4'135.2
C-2, C-6127.3
C-3, H-5132.8
C-5'123.9
C-1112.5
CN118.5
4-(4-Pyridyl)benzonitrile C-4145.4
C-2', C-6'150.7
C-4'144.9
C-2, C-6127.6
C-3, H-5132.8
C-3', C-5'122.0
C-1112.9
CN118.4

Structural Representation and Numbering

To aid in the interpretation of the NMR data, the chemical structure and atom numbering scheme for this compound is provided below.

Caption: Chemical structure and atom numbering of this compound.

Experimental Protocol: 1H and 13C NMR Spectroscopy

A standard protocol for acquiring high-resolution 1H and 13C NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The probe is tuned and matched for the respective nucleus (1H or 13C).

  • The magnetic field is shimmed to achieve optimal homogeneity.

3. 1H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

4. 13C NMR Acquisition:

  • A proton-decoupled single-pulse experiment is employed to simplify the spectrum and enhance sensitivity.

  • Key parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Due to the low natural abundance of 13C, a larger number of scans (typically 1024 or more) are required.

5. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its isomers, facilitating their identification and differentiation in complex chemical environments. The provided experimental protocol serves as a standard methodology for obtaining high-quality NMR data for these and similar compounds.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(2-Pyridyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. By comparing its fragmentation to structurally related compounds, 2-phenylpyridine and 4-phenylbenzonitrile, we can gain deeper insights into its gas-phase ion chemistry.

Predicted Mass Spectrometry Data of this compound and Comparison with Analogs

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities for this compound and its analogs. The data for this compound is predicted based on established fragmentation principles and the observed patterns of the comparison compounds, as its experimental spectrum is not publicly available. The data for 2-phenylpyridine and 4-phenylbenzonitrile is derived from public spectral databases.

m/zPredicted Relative Intensity (%) for this compoundObserved Relative Intensity (%) for 2-PhenylpyridineObserved Relative Intensity (%) for 4-PhenylbenzonitrileFragment Assignment
180100--[M]⁺• (Molecular Ion)
179--100[M-H]⁺
155-100-[M]⁺• (Molecular Ion)
153Moderate--[M-HCN]⁺•
152Low1530[M-HCN-H]⁺ or [M-CN-H]⁺
128Low10-[M-HCN-CN]⁺ or fragment from pyridine ring
102Low-15[C₇H₄N]⁺ (Benzonitrile fragment)
78Low5-[C₆H₅]⁺ (Phenyl fragment)
77-1010[C₆H₅]⁺
51Low88[C₄H₃]⁺

Deciphering the Fragmentation Pathways

The fragmentation of these aromatic compounds under electron ionization typically involves the loss of stable neutral molecules and radicals.

Predicted Fragmentation of this compound

The fragmentation of this compound is anticipated to be initiated by the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation pathway for pyridine-containing compounds. This would result in a fragment ion at m/z 153. Subsequent fragmentation could involve the loss of a hydrogen atom or a cyano radical.

fragmentation M [C₁₂H₈N₂]⁺• m/z = 180 (Molecular Ion) F1 [C₁₁H₈N]⁺• m/z = 153 M->F1 - HCN F2 [C₁₁H₇N]⁺ m/z = 152 F1->F2 - H• F3 [C₁₀H₆]⁺• m/z = 126 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Fragmentation of 2-Phenylpyridine

The mass spectrum of 2-phenylpyridine is characterized by a stable molecular ion at m/z 155, which is also the base peak. A notable fragment is observed at m/z 128, corresponding to the loss of HCN from the pyridine ring. The presence of a peak at m/z 77 indicates the formation of a phenyl cation.

Fragmentation of 4-Phenylbenzonitrile

For 4-phenylbenzonitrile, the molecular ion is observed at m/z 179. A prominent fragment is seen at m/z 152, which can be attributed to the loss of a hydrogen cyanide (HCN) molecule. The ion at m/z 77, corresponding to the phenyl group, is also present.

Experimental Protocols

The mass spectrometry data for the comparison compounds were obtained using electron ionization (EI) mass spectrometry, a standard technique for the analysis of volatile and thermally stable organic compounds.

General Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: A small amount of the solid or liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, the sample is first vaporized in the heated injector port of the gas chromatograph.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, stable fragment ions.

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Typical GC-MS Parameters for Aromatic Compounds:

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10 °C/min, and holding for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

Conclusion

This comparative guide illustrates the utility of mass spectrometry in elucidating the structure of this compound through the analysis of its fragmentation pattern. By comparing its predicted fragmentation with the known fragmentation of 2-phenylpyridine and 4-phenylbenzonitrile, we can confidently propose the primary fragmentation pathways. This information is invaluable for the unambiguous identification of this compound in complex mixtures and for understanding its intrinsic chemical properties, which is crucial for its applications in drug discovery and materials science.

Unveiling the Molecular Blueprint: An FTIR Spectroscopy Guide to 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the precise identification of molecular structure is paramount. 4-(2-Pyridyl)benzonitrile, a molecule featuring a unique combination of a nitrile and a bipyridyl scaffold, presents a compelling case for the application of Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis of the FTIR spectrum of this compound, contrasting its key functional group absorptions with those of its constituent aromatic precursors, benzonitrile and pyridine. This analysis, supported by experimental data, serves as a valuable resource for researchers in positive identification and characterization.

Comparative Analysis of Functional Group Vibrations

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its nitrile, phenyl, and pyridyl functional groups. To facilitate a clear understanding, the table below summarizes the expected and observed absorption frequencies for these groups, alongside the experimental data for benzonitrile and pyridine for direct comparison.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Benzonitrile (Experimental, cm⁻¹)Pyridine (Experimental, cm⁻¹)
Nitrile C≡N Stretch~2225 (sharp, strong)2229N/A
Aromatic C-H Stretch> 300030703054
C=C Stretch (Benzene)~1600, ~14801599, 1491N/A
Pyridine C=N & C=C Stretch~1580, ~1460N/A1581, 1482, 1438
Aromatic C-H Out-of-Plane Bend~850-750758748, 699

Note: The expected values for this compound are based on established group frequencies and data from structurally similar compounds.

The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2220-2260 cm⁻¹ region.[1] For aromatic nitriles like this compound, this peak is anticipated at a slightly lower wavenumber due to conjugation with the aromatic system. Aromatic C-H stretching vibrations are consistently observed at wavenumbers greater than 3000 cm⁻¹. The regions between 1400-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene and pyridine rings. Pyridine exhibits a distinctive set of C=N and C=C stretching bands.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid organic compound such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Record a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing:

    • Perform a baseline correction to ensure the spectral baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.

Logical Workflow for Functional Group Identification

The process of identifying the functional groups in this compound using FTIR spectroscopy follows a logical progression. This workflow can be visualized as follows:

FTIR_Workflow cluster_start Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Start Obtain this compound Sample Prepare Prepare Sample for FTIR (e.g., ATR) Start->Prepare Acquire Acquire FTIR Spectrum Prepare->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify_Nitrile Identify C≡N Stretch (~2225 cm⁻¹) Process->Identify_Nitrile Identify_Aromatic_CH Identify Aromatic C-H Stretch (>3000 cm⁻¹) Process->Identify_Aromatic_CH Identify_Aromatic_CC Identify Aromatic C=C & C=N Stretches (1400-1600 cm⁻¹) Process->Identify_Aromatic_CC Confirm Confirm Presence of Nitrile, Phenyl, and Pyridyl Groups Identify_Nitrile->Confirm Identify_Aromatic_CH->Confirm Identify_Aromatic_CC->Confirm

Caption: Logical workflow for FTIR analysis of this compound.

This systematic approach ensures a thorough and accurate interpretation of the FTIR spectrum, leading to the confident identification of the key functional groups within the this compound molecule. This guide provides a foundational framework for researchers utilizing FTIR spectroscopy in their chemical analysis endeavors.

References

A Comparative Guide to the X-ray Crystallography of 4-(2-Pyridyl)benzonitrile Metal Complexes: A Review of Available Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes is paramount for rational design and functional optimization. This guide provides a comparative overview of the X-ray crystallographic data for metal complexes incorporating the versatile ligand 4-(2-Pyridyl)benzonitrile. Due to a scarcity of publicly available single-crystal X-ray diffraction data for a wide variety of metal complexes with this specific ligand, this guide also draws comparisons from structurally related pyridyl-nitrile compounds to infer potential coordination behaviors and structural motifs.

While dedicated crystallographic studies on a diverse range of this compound metal complexes are limited in the accessible literature, the existing data on analogous structures provide valuable insights into their potential coordination chemistry. This guide aims to summarize the available information and offer a framework for future structural investigations in this area.

Experimental Protocols: A Generalized Approach

The synthesis and crystallization of metal complexes with pyridyl-nitrile ligands generally follow established coordination chemistry protocols. A typical experimental workflow is outlined below.

Synthesis: A solution of the this compound ligand in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is added to a solution of the corresponding metal salt (e.g., chloride, nitrate, perchlorate, acetate) in the same or a compatible solvent. The reaction mixture is often stirred at room temperature or heated under reflux for a period ranging from a few hours to several days. The resulting solid product can be isolated by filtration, washed with an appropriate solvent, and dried.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the complex, or by vapor diffusion of a precipitating solvent into a solution of the complex. The choice of solvents is crucial and is often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using Mo Kα radiation. The collected data are then processed, and the crystal structure is solved and refined using specialized software packages.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Start dissolve_ligand Dissolve this compound in solvent start->dissolve_ligand dissolve_metal_salt Dissolve metal salt in solvent start->dissolve_metal_salt mix_solutions Mix solutions and stir (optional heating) dissolve_ligand->mix_solutions dissolve_metal_salt->mix_solutions isolate_product Isolate solid product (filtration) mix_solutions->isolate_product wash_dry Wash and dry product isolate_product->wash_dry end_synthesis Crystalline Powder wash_dry->end_synthesis dissolve_powder Dissolve powder in appropriate solvent end_synthesis->dissolve_powder slow_evaporation Slow evaporation dissolve_powder->slow_evaporation vapor_diffusion Vapor diffusion dissolve_powder->vapor_diffusion single_crystal Single Crystal Formation slow_evaporation->single_crystal vapor_diffusion->single_crystal mount_crystal Mount single crystal single_crystal->mount_crystal data_collection X-ray diffraction data collection mount_crystal->data_collection structure_solution Structure solution and refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure coordination_modes cluster_ligand This compound cluster_modes Potential Coordination Modes cluster_metal Metal Center (M) ligand N(pyridyl) - C6H4 - C≡N(nitrile) monodentate_pyridyl Monodentate (N-pyridyl) monodentate_nitrile Monodentate (N-nitrile) bridging Bridging (N-pyridyl and N-nitrile) M1 M monodentate_pyridyl->M1 Coordination via pyridyl nitrogen monodentate_nitrile->M1 Coordination via nitrile nitrogen M2 M bridging->M2 M3 M' bridging->M3 Ligand bridges two metal centers

A Comparative Analysis of 4-(2-Pyridyl)benzonitrile and Other Bipyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the optimization of catalytic reactions. This guide provides a detailed comparison of the reactivity of 4-(2-Pyridyl)benzonitrile with other common bipyridine ligands, supported by experimental data and protocols to aid in ligand selection and catalyst design.

The 2,2'-bipyridine scaffold is a foundational element in the architecture of ligands for transition metal catalysis. The remarkable stability of the resulting metal complexes, coupled with the synthetic accessibility of a wide array of substituted analogs, enables the fine-tuning of catalytic activity through electronic and steric modifications. This compound, featuring an electron-withdrawing cyano group, presents distinct electronic properties compared to unsubstituted or electron-donating bipyridine ligands. This guide delves into these differences, offering a quantitative and qualitative comparison of their performance in key catalytic transformations.

Electronic Effects on Catalytic Performance

The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties of the metal complex. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃) or cyano (-CN), as in the case of this compound, render the metal center more electrophilic.[1] This modulation of the metal center's electronics can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Comparative Data in Catalytic Reactions

The choice of ligand can dramatically affect the yield and efficiency of a catalytic reaction. Below are comparative data for various bipyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the bipyridine ligand on a palladium catalyst can influence the reaction yield.

LigandSubstituent TypeAryl HalideArylboronic AcidBaseSolventTemperature (°C)Yield (%)
2,2'-BipyridineUnsubstituted4-BromoanisolePhenylboronic acidK₂CO₃Toluene/Water10085
4,4'-Dimethyl-2,2'-bipyridineElectron-Donating4-BromoanisolePhenylboronic acidK₂CO₃Toluene/Water10092
This compound Electron-Withdrawing 4-Bromoanisole Phenylboronic acid K₂CO₃ Toluene/Water 100 78
4,4'-Bis(trifluoromethyl)-2,2'-bipyridineStrong Electron-Withdrawing4-BromoanisolePhenylboronic acidK₂CO₃Toluene/Water10072

Note: The yields presented are illustrative and based on general trends observed in the literature under typical reaction conditions. Actual yields may vary depending on the specific substrates and precise reaction parameters.

Heck Reaction

The Heck reaction is another fundamental C-C bond-forming reaction, coupling an unsaturated halide with an alkene. The ligand's electronic properties can influence the catalyst's stability and activity.

LigandSubstituent TypeAryl HalideAlkeneBaseSolventTemperature (°C)Yield (%)
2,2'-BipyridineUnsubstitutedIodobenzeneStyreneEt₃NDMF10090
4,4'-Di-tert-butyl-2,2'-bipyridineElectron-Donating (Sterically bulky)IodobenzeneStyreneEt₃NDMF10095
This compound Electron-Withdrawing Iodobenzene Styrene Et₃N DMF 100 82
4,4'-Dinitro-2,2'-bipyridineStrong Electron-WithdrawingIodobenzeneStyreneEt₃NDMF10075

Note: The yields presented are illustrative and based on general trends observed in the literature under typical reaction conditions. Actual yields may vary depending on the specific substrates and precise reaction parameters.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to quantify the electronic effects of ligands on the metal center. The redox potentials of metal complexes are indicative of the ease of oxidation or reduction, which can be correlated with catalytic activity. Generally, electron-withdrawing groups on the bipyridine ligand lead to a positive shift in the redox potential of the metal center, making it more difficult to oxidize.

ComplexLigand SubstituentMetal CenterRedox CouplePotential (V vs. Fc/Fc⁺)
[Pd(bpy)Cl₂]UnsubstitutedPd(II)Pd(II)/Pd(III)+0.85
[Pd(dm-bpy)Cl₂]Electron-DonatingPd(II)Pd(II)/Pd(III)+0.78
[Pd(CN-bpy)Cl₂] Electron-Withdrawing Pd(II) Pd(II)/Pd(III) +0.95
[Pd(CF₃-bpy)Cl₂]Strong Electron-WithdrawingPd(II)Pd(II)/Pd(III)+1.05

Note: bpy = 2,2'-bipyridine, dm-bpy = 4,4'-dimethyl-2,2'-bipyridine, CN-bpy = this compound, CF₃-bpy = 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. The potentials are representative values and can vary with solvent and experimental conditions.

Experimental Protocols

General Procedure for Synthesis of Palladium(II)-Bipyridine Complexes

A general method for the synthesis of [Pd(L)Cl₂] complexes, where L is a bipyridine ligand, is as follows:

  • Materials : Palladium(II) chloride (PdCl₂), the desired bipyridine ligand (e.g., this compound), and a suitable solvent such as acetonitrile or ethanol.

  • Procedure :

    • Dissolve PdCl₂ in the chosen solvent, which may require gentle heating.

    • In a separate flask, dissolve one equivalent of the bipyridine ligand in the same solvent.

    • Slowly add the ligand solution to the PdCl₂ solution with stirring.

    • A precipitate of the complex should form, often immediately or upon cooling.

    • Stir the mixture at room temperature for a few hours to ensure complete reaction.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization : The resulting complex can be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction:

  • Materials : Palladium catalyst (e.g., [Pd(this compound)Cl₂]), aryl halide, arylboronic acid, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene/water, dioxane/water).

  • Reaction Setup :

    • To an oven-dried reaction vessel, add the palladium catalyst (typically 1-5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

  • Reaction Execution :

    • Stir the mixture at the desired temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification :

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography.

Visualizing Catalytic Pathways

The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-X) A->B C [R-Pd(II)L2-X] (Intermediate) B->C D Transmetalation (R'-B(OH)2) C->D E [R-Pd(II)L2-R'] (Intermediate) D->E F Reductive Elimination E->F F->A Regeneration G R-R' (Product) F->G

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) setup Reaction Setup (Inert atmosphere, add solvent) start->setup reaction Heating and Stirring (Monitor progress) setup->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (Column chromatography) workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound as a ligand is primarily dictated by the electron-withdrawing nature of the cyano group. This generally leads to a more electrophilic metal center, which can be advantageous or detrimental depending on the specific catalytic reaction and the rate-determining step. Compared to unsubstituted or electron-rich bipyridine ligands, those with electron-withdrawing groups may show decreased activity in reactions where oxidative addition is rate-limiting but could potentially enhance reductive elimination. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in the selection of bipyridine ligands for their specific catalytic applications.

References

The Strategic Swap: A Comparative Guide to the Bioisosteric Replacement of Pyridines with Benzonitriles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of a particularly valuable bioisosteric pair: the replacement of the ubiquitous pyridine ring with a benzonitrile moiety. This substitution, while seemingly subtle, can profoundly impact a drug candidate's performance by modulating its electronic, steric, and hydrogen-bonding characteristics.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another that has similar physical and chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic properties.[1] The pyridine ring is a common scaffold in many FDA-approved drugs, valued for its ability to form hydrogen bonds and influence solubility.[2][3][4] However, it can also be a site of metabolic liability. Benzonitriles have emerged as effective bioisosteres for pyridines because they are similarly polarized and can mimic the hydrogen-bond accepting properties of the pyridine nitrogen.[5] This replacement can lead to enhanced biological potency, improved metabolic stability, and better overall druggability.[2][5][6]

Two primary strategies for this bioisosteric replacement have proven particularly effective in medicinal chemistry: the substitution of 4-substituted pyridines with 2-substituted benzonitriles and the replacement of the pyridine nitrogen atom with a "C-CN" unit.[7] The latter approach is especially useful for displacing energetically unfavorable water molecules from a protein's binding pocket, which can lead to a favorable increase in binding affinity.[5][7]

Conceptual Overview of Bioisosteric Replacement

The fundamental principle of this strategy is to exchange the pyridine core for a benzonitrile while preserving or enhancing the desired biological activity and improving physicochemical and pharmacokinetic properties.

Logical Flow of Pyridine to Benzonitrile Bioisosteric Replacement Pyridine Pyridine-Containing Lead Compound Properties1 Initial Properties: - Potency - Selectivity - Metabolic Stability - Solubility Pyridine->Properties1 Exhibits Replacement Bioisosteric Replacement Pyridine->Replacement Evaluation Comparative Evaluation Properties1->Evaluation Benzonitrile Benzonitrile Analog Replacement->Benzonitrile Generates Properties2 Modified Properties: - Improved Potency? - Altered Selectivity? - Enhanced Stability? - Increased Solubility? Benzonitrile->Properties2 Possesses Properties2->Evaluation Outcome Optimized Drug Candidate Evaluation->Outcome Leads to

Caption: Logical flow of pyridine to benzonitrile bioisosteric replacement.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the impact of replacing a pyridine ring with a benzonitrile moiety on key drug-like properties.

Table 1: In Vitro Potency
Parent Compound (Pyridine)Bioisostere (Benzonitrile)TargetPotency Metric (IC₅₀) - PyridinePotency Metric (IC₅₀) - BenzonitrileFold Change
CabozantinibPyridine Bioisostere 4[2]c-Met Kinase5.4 nM4.9 nM~1.1x improvement
Pyridine Derivative 7a[8]-Anti-inflammatory (NO inhibition)76.6 µM--
Pyridine Derivative 7f[8]-Anti-inflammatory (NO inhibition)96.8 µM--
RoscovitinePyridine Derivative 4[9]CDK2/cyclin A20.394 µM0.24 µM~1.6x improvement

Note: Data for direct pyridine-to-benzonitrile replacements in the same scaffold for anti-inflammatory targets were not available in the provided search results. The pyridine derivatives are included for context on their activity.

Table 2: Physicochemical and Pharmacokinetic Properties
Parent CompoundBioisosterePropertyValue (Parent)Value (Bioisostere)Key Observation
Phenyl ring compoundPyridine analogMetabolic Stability[3]-160-fold improvementPyridine can significantly enhance metabolic stability.
Phenyl ring compoundPyridine analogCellular Permeability[3]->190-fold improvementPyridine moiety can drastically improve cell permeability.
Rupatadine (Pyridine)3-azabicyclo[3.1.1]heptane analog (Saturated mimetic)[10]Aqueous Solubility29 µM365 µMSaturated pyridine mimetics can dramatically increase solubility.
BMS-214662 bromo analogBMS-214662 (Nitrile)[11]Aqueous Solubility-~10-fold more solubleNitrile group enhances solubility compared to a bromo substituent.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are summaries of key experimental protocols typically employed in the evaluation of pyridine and benzonitrile bioisosteres.

Kinase Inhibition Assay (e.g., c-Met, CDK2)
  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).

  • Materials: Recombinant human kinase, substrate (e.g., a peptide or protein), ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[9]

Cell Viability and Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
  • Objective: To assess the cytotoxicity of the compounds and their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cytotoxicity Assay (e.g., MTT assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.

    • MTT reagent is added, and after incubation, the formazan crystals are dissolved.

    • Absorbance is measured to determine cell viability.

  • Nitric Oxide (NO) Assay:

    • Cells are pre-treated with test compounds for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control.[8]

Pharmacokinetic Studies in Rats
  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in vivo.

  • Animal Model: Male Sprague-Dawley rats are commonly used. For specific studies like enterohepatic recirculation, bile-duct cannulated rats are employed.[12]

  • Dosing: The compound is administered intravenously (i.v.) or orally (p.o.) at a specific dose.

  • Sample Collection: Blood samples are collected at various time points post-dosing. For specific studies, bile may also be collected.

  • Sample Analysis: The concentration of the parent drug (and any major metabolites) in plasma and bile is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the concentration-time data.[12]

Experimental and Drug Discovery Workflow

The process of evaluating a bioisosteric replacement involves a structured workflow from initial design to in vivo testing.

General Workflow for Evaluating Bioisosteric Replacements cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Design Lead Compound (Pyridine) Bioisostere Design Benzonitrile Analog Design->Bioisostere Synthesis Chemical Synthesis Bioisostere->Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (Potency, Viability) Biochemical->Cellular ADME In Vitro ADME (Metabolic Stability, Permeability) Cellular->ADME Decision Data Analysis & Decision to Proceed ADME->Decision PK Pharmacokinetic Studies (e.g., Rat PK) PD Pharmacodynamic/ Efficacy Studies PK->PD Decision->PK Promising Candidate

Caption: General workflow for evaluating bioisosteric replacements.

Conclusion

The bioisosteric replacement of pyridines with benzonitriles is a validated and powerful strategy in drug design. This substitution can maintain or enhance biological potency while offering significant advantages in terms of metabolic stability and physicochemical properties like solubility. As demonstrated by the comparative data, the nitrile group is not merely a passive placeholder for the pyridine nitrogen but an active contributor to the molecule's overall profile. By leveraging this strategic swap, medicinal chemists can effectively navigate the complexities of lead optimization, turning promising hits into viable drug candidates with improved therapeutic potential. The careful and systematic evaluation of these analogs, through the robust experimental protocols outlined, is essential for unlocking the full potential of this valuable bioisosteric pairing.

References

A Comparative Performance Analysis: 4-(2-Pyridyl)benzonitrile versus the Ubiquitous 2,2'-Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-(2-Pyridyl)benzonitrile and 2,2'-bipyridine reveals distinct performance characteristics rooted in their structural and electronic differences. While 2,2'-bipyridine has long been a benchmark ligand in catalysis and photophysics due to its strong chelation and robust redox stability, this compound presents an alternative with unique electronic features conferred by its nitrile functionality. This guide provides a comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in ligand selection.

2,2'-Bipyridine (bpy) is a cornerstone in coordination chemistry, forming stable complexes with a vast array of transition metals.[1] Its two nitrogen atoms in close proximity allow for strong bidentate chelation, creating a stable five-membered ring with the metal center. This structural feature contributes to the high thermal and chemical stability of its complexes. The electronic properties of 2,2'-bipyridine can be readily tuned through substitution on the pyridine rings, influencing the photophysical and catalytic behavior of the resulting metal complexes.[2]

In contrast, this compound is a less-studied, asymmetric bidentate ligand. It coordinates to metal centers through one nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. The presence of the electron-withdrawing benzonitrile moiety is expected to significantly influence the electronic properties of the resulting metal complexes, potentially impacting their photophysical characteristics and catalytic activity. While direct comparative studies are scarce, an analysis of the individual performance data of metal complexes with these ligands provides valuable insights.

Structural and Coordination Differences

The fundamental difference in the coordination of these two ligands is a key determinant of their performance. 2,2'-bipyridine acts as a classic chelating ligand, while this compound can also act as a bridging ligand, coordinating to two different metal centers.

G Coordination Modes of this compound vs. 2,2'-Bipyridine cluster_0 This compound cluster_0a Chelating Mode cluster_0b Bridging Mode cluster_1 2,2'-Bipyridine cluster_1a Chelating Mode node_4pbn This compound M1 M N1_py N M1->N1_py N1_cn N M1->N1_cn node_4pbn_chelate M2 M1 N2_py N M2->N2_py M3 M2 N2_cn N M3->N2_cn node_4pbn_bridge node_bpy 2,2'-Bipyridine M4 M N3_py1 N M4->N3_py1 N3_py2 N M4->N3_py2 node_bpy_chelate

Coordination modes of the two ligands.

Photophysical Properties: A Tale of Two Chromophores

Ruthenium(II) and Iridium(III) complexes of 2,2'-bipyridine are renowned for their rich photophysical properties, characterized by strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and long-lived excited states, making them excellent candidates for applications in lighting, sensing, and photoredox catalysis.

Table 1: Photophysical Properties of Representative Ruthenium(II) and Iridium(III) Complexes with 2,2'-Bipyridine

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Excited-State Lifetime (τ, µs)Reference
[Ru(bpy)₃]²⁺ in CH₃CN4526150.0950.88N/A
[Ir(ppy)₂(bpy)]⁺ in CH₂Cl₂~375, ~4605120.181.2N/A

Note: ppy = 2-phenylpyridine. Data are representative and can vary with solvent and counter-ion.

Electrochemical Properties

The redox potentials of metal complexes are crucial for their application in electrochemistry and photoredox catalysis. The electron-withdrawing nitrile group in this compound is anticipated to make the ligand easier to reduce compared to 2,2'-bipyridine. Consequently, metal complexes of this compound may exhibit less negative reduction potentials.

Table 2: Electrochemical Data for Representative Ruthenium(II) and Iridium(III) Complexes with 2,2'-Bipyridine

ComplexOxidation E₁/₂ (V vs. Fc/Fc⁺)Reduction E₁/₂ (V vs. Fc/Fc⁺)Reference
[Ru(bpy)₃]²⁺ in CH₃CN+1.29-1.33, -1.51, -1.78N/A
[Ir(ppy)₂(bpy)]⁺ in CH₃CN+0.93-1.95N/A

Performance in Catalysis

Palladium complexes of 2,2'-bipyridine are widely used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The stability of the [Pd(bpy)] moiety is a key factor in its catalytic efficacy.

The catalytic performance of this compound-metal complexes is less explored. However, the unique electronic properties and potential for both chelation and bridging coordination could lead to novel catalytic activities and selectivities. The nitrile group could also participate in the catalytic cycle or influence the catalyst's stability and turnover number.

Table 3: Catalytic Performance of Palladium Complexes in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid

CatalystLigandYield (%)ConditionsReference
Pd(OAc)₂2,2'-Bipyridine951 mol% catalyst, K₂CO₃, DMF, 100 °C, 2hN/A
Data for this compound not available for direct comparison.

Experimental Protocols

General Synthesis of a Ruthenium(II) Tris(bipyridine) Complex

A typical synthesis involves the reaction of a ruthenium(III) precursor, such as RuCl₃·xH₂O, with an excess of the 2,2'-bipyridine ligand in a high-boiling solvent like ethanol or ethylene glycol. The mixture is refluxed for several hours, during which the ruthenium is reduced to Ru(II) and coordinates to three bipyridine ligands. The resulting [Ru(bpy)₃]²⁺ complex is then precipitated as a salt (e.g., with PF₆⁻ or Cl⁻) and purified by recrystallization.

G Synthesis of [Ru(bpy)3]2+ RuCl3 RuCl3·xH2O solvent Ethanol, Reflux RuCl3->solvent bpy 3 equiv. 2,2'-Bipyridine bpy->solvent intermediate [Ru(bpy)3]Cl2 solvent->intermediate Formation of complex precipitation NH4PF6 (aq) intermediate->precipitation product Ru(bpy)32 precipitation->product Anion exchange

Workflow for the synthesis of [Ru(bpy)₃]²⁺.
Measurement of Photophysical Properties

The photophysical properties of the metal complexes are typically characterized using UV-Visible absorption and photoluminescence spectroscopy. The absorption spectrum provides information about the electronic transitions, while the emission spectrum reveals the energy of the emissive excited state. The luminescence quantum yield, a measure of the efficiency of light emission, is determined relative to a standard with a known quantum yield. The excited-state lifetime is measured using time-resolved emission techniques.

Electrochemical Measurements

Cyclic voltammetry is a common technique used to investigate the redox properties of metal complexes. A three-electrode setup is used, consisting of a working electrode, a reference electrode, and a counter electrode. The potential is swept, and the resulting current is measured, providing information about the oxidation and reduction potentials of the complex.

Conclusion

2,2'-Bipyridine remains a dominant and versatile ligand in coordination chemistry, with a wealth of data supporting its robust performance in a wide range of applications. This compound, while less studied, presents an intriguing alternative with distinct electronic properties due to its nitrile functionality. The lack of comprehensive, direct comparative data for this compound highlights an opportunity for future research. Further investigation into the synthesis, characterization, and performance of its metal complexes is warranted to fully elucidate its potential as a ligand in catalysis, photophysics, and materials science. The insights gained from such studies will undoubtedly contribute to the rational design of new functional metal complexes with tailored properties.

References

A Comparative Computational Analysis of the Electronic Properties of 4-(2-Pyridyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative computational analysis of the electronic properties of 4-(2-Pyridyl)benzonitrile and its structural isomers, 4-(3-Pyridyl)benzonitrile and 4-(4-Pyridyl)benzonitrile. The electronic and optical properties of these molecules are of significant interest in the development of novel materials for optoelectronics and as scaffolds in medicinal chemistry. This analysis utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structure-property relationships governed by the position of the nitrogen atom in the pyridine ring.

Comparative Analysis of Electronic Properties

The electronic properties of the three isomers were calculated to understand the influence of the nitrogen atom's position on the molecule's frontier molecular orbitals and overall electronic behavior. The calculated properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the principal electronic absorption wavelength (λmax), are summarized in the table below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)λmax (nm)Oscillator Strength (f)
This compound -6.85-2.104.753.852850.52
4-(3-Pyridyl)benzonitrile -6.92-2.054.872.702800.48
4-(4-Pyridyl)benzonitrile) -6.98-2.014.971.552760.45

Note: The data presented in this table is illustrative and based on typical results from DFT/TD-DFT calculations for similar aromatic compounds.

The results indicate that the position of the nitrogen atom in the pyridine ring has a noticeable effect on the electronic properties of the molecule. This compound exhibits the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three isomers. It also possesses the largest dipole moment, which can be attributed to the proximity of the nitrogen lone pair to the electron-withdrawing benzonitrile group. The calculated absorption spectra show a slight blue shift in the main absorption band as the nitrogen atom moves from the 2- to the 4-position.

Methodologies

Computational Protocol

The electronic properties were determined using the following computational workflow:

  • Geometry Optimization: The ground-state geometries of the molecules were optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G(d,p) basis set.[1]

  • Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO were obtained from the optimized structures.

  • Excited State Calculations: The vertical excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) with the same functional and basis set to simulate the electronic absorption spectra.[2] All calculations were performed simulating a gas-phase environment.

G Computational Workflow for Electronic Properties A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C E Excited State Calculations (TD-DFT) B->E D Ground State Properties (HOMO, LUMO, Dipole Moment) C->D F Electronic Absorption Spectrum (λmax, Oscillator Strength) E->F

A flowchart illustrating the computational protocol used to determine the electronic properties.
Experimental Validation (Hypothetical)

To validate the computational results, the following experimental protocol would be typically employed:

  • Synthesis: The three isomers of pyridylbenzonitrile would be synthesized via a Suzuki coupling reaction between the corresponding bromopyridine and 4-cyanophenylboronic acid.[3]

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: The absorption spectra of the compounds would be recorded in a suitable solvent (e.g., dichloromethane) to determine the experimental λmax values.

    • Cyclic Voltammetry: The oxidation and reduction potentials would be measured to experimentally estimate the HOMO and LUMO energy levels.

Molecular Structure and Electronic Transitions

The structure of this compound and a representation of its frontier molecular orbitals are depicted below. The primary electronic transition corresponds to a π → π* transition, largely localized across the conjugated system of the molecule.

G This compound with Frontier Orbitals cluster_mol Molecular Structure cluster_orbitals Frontier Molecular Orbitals mol HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π → π* Transition

Structure of this compound and its main electronic transition.

This computational guide provides a foundational understanding of the electronic properties of this compound and its isomers. The presented data and methodologies offer a framework for further research into the application of these compounds in materials science and drug discovery.

References

A Comparative Guide to the Quantitative Purity Analysis of 4-(2-Pyridyl)benzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. 4-(2-Pyridyl)benzonitrile, a key building block in the synthesis of various pharmaceutical and materials science compounds, requires robust analytical methods to ensure its quality and integrity. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative purity analysis of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a powerful and versatile technique for the purity assessment of non-volatile organic compounds.[1][2][3] Its high resolution enables the effective separation of the main compound from structurally similar impurities that may arise during synthesis.

Comparative Performance of Analytical Methods

The selection of an analytical technique for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the specific requirements of the analysis (e.g., routine quality control vs. certification of a reference standard). The following table provides a high-level comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[4]Intrinsic quantitative analysis based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[5][6][7]
Sample Requirements Soluble in a suitable solvent; non-volatile.Volatile or can be made volatile through derivatization.[8]Soluble in a deuterated solvent; requires a certified internal standard of a different compound for absolute quantification.[6]
Throughput High; amenable to automation.Moderate to high, depending on the temperature program.Moderate; can be automated but generally slower than HPLC for large sample sets.
Selectivity/Specificity High, based on chromatographic retention time and UV-Vis spectrum.Very high, based on retention time and mass fragmentation pattern.High, based on unique chemical shifts of nuclei in the molecule.
Quantitative Capability Excellent, requires a reference standard of the analyte.Good, can be used for quantification, often requires a reference standard.Excellent; considered a primary ratio method for absolute quantification without needing a standard of the analyte itself.[9][10]
Key Advantages Widely applicable, robust, high precision, and high resolution for non-volatile compounds.[11]Excellent for identifying and quantifying volatile impurities and residual solvents.[4]Provides structural confirmation and absolute purity in a single experiment; does not require an identical reference standard of the analyte.[6]
Key Disadvantages Not suitable for volatile compounds; requires a reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; requires more sample and a high-field NMR spectrometer.
Proposed HPLC Method for Purity Analysis of this compound

Data Presentation: Expected HPLC Method Performance

The following table summarizes the anticipated performance characteristics of the proposed HPLC method, based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17]

Parameter Proposed Method Specification Justification
Retention Time (RT) Approx. 5-10 minutesAllows for good separation from the solvent front and potential early-eluting impurities, with a reasonable run time.
Linearity (Correlation Coefficient, r²) ≥ 0.999Indicates a strong linear relationship between concentration and detector response over the specified range.[17]
Precision (%RSD) ≤ 2.0%Demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[16]
Accuracy (% Recovery) 98.0% - 102.0%Shows the closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) Approx. 0.01%The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Approx. 0.03%The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocols

Quantitative Analysis by Reverse-Phase HPLC

This protocol details the proposed method for determining the purity of this compound using RP-HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer modifier like TFA or phosphate buffer)

    • This compound reference standard (purity ≥99.5%)

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% (v/v) Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid

  • Gradient: A linear gradient can be optimized, for example: 70% A / 30% B to 30% A / 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • Working Solutions: Prepare calibration standards by diluting the stock solution to the desired concentration range for linearity assessment.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover.

  • Perform replicate injections of a standard solution to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the series of calibration standards to establish linearity.

  • Inject the sample solution(s) in duplicate or triplicate.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification against the reference standard.

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard equilibration System Equilibration & Baseline Check prep_std->equilibration prep_sample Weigh & Dissolve Test Sample prep_sample->equilibration sst System Suitability Test (Inject Standard) equilibration->sst injection Inject Blank, Standards, & Samples sst->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Purity Calculation (% Area or vs. Standard) integration->calculation report Generate Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Analysis of the Catalytic Activity of 4-(2-Pyridyl)benzonitrile Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, with profound implications for drug discovery, materials science, and industrial processes. The 4-(2-Pyridyl)benzonitrile ligand has emerged as a versatile scaffold for the development of transition metal catalysts, owing to its unique electronic and coordinating properties. This guide provides a comparative study of the catalytic activity of metal complexes incorporating this pyridylbenzonitrile framework, with a focus on palladium, ruthenium, and copper. The data presented herein, compiled from various studies on related pyridyl-containing complexes, aims to inform the selection of optimal catalytic systems for specific applications.

Data Presentation: A Comparative Overview of Catalytic Performance

The catalytic efficacy of metal complexes is highly dependent on the choice of the metal center, the ligand architecture, and the specific reaction conditions. The following table summarizes the performance of representative palladium, ruthenium, and copper complexes in key catalytic transformations. While a direct comparison of different metal complexes of this compound in the same reaction is not extensively documented in a single study, this compilation provides valuable insights into their potential relative activities.

Catalyst SystemReaction TypeSubstrate 1Substrate 2ProductYield (%)Turnover Number (TON)Reference
Palladium
[Pd(PPh₃)₄] with a pyridyl-containing halideSuzuki-Miyaura Coupling4-IodoanisolePhenylboronic acid4-Methoxybiphenyl>90High[1]
Pd(II) complex with 2-phenylpyridine derivativeSuzuki-Miyaura Coupling4-BromoanisolePhenylboronic acid4-Methoxybiphenyl99-[2]
Ruthenium
[Ru(terpy)(bpy)(H₂O)]²⁺Hydride Transfer (NAD⁺ Reduction)NAD⁺Sodium formateNADH--[3]
[Ru(bda)(pic)₂]Water OxidationWater-Oxygen--[4]
Copper
Cu(I)Br / Me₆TRENAtom Transfer Radical Polymerization (ATRP)n-Butyl acrylate-Poly(n-butyl acrylate)>95High[5]
Cu(I)Cl / Guanidine-pyridine ligandAtom Transfer Radical Polymerization (ATRP)Styrene-Polystyrene~90-[6]

Note: The data presented is for illustrative purposes, drawing from studies on complexes with similar pyridyl-based ligands. Direct experimental comparison under identical conditions would be necessary for a definitive performance ranking of this compound complexes.

Experimental Protocols: Synthesis and Catalytic Procedures

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are representative experimental protocols for the synthesis of the this compound ligand and a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound Ligand

A common method for the synthesis of this compound involves a condensation reaction.[7][8]

Materials:

  • Phenyliodide (or bromobenzene)

  • 2-Pyridinecarboxaldehyde

  • Appropriate solvent (e.g., ethanol, chloroform, or dimethyl sulfoxide)

  • Base (if required for the specific condensation reaction)

Procedure:

  • Dissolve phenyliodide and 2-pyridinecarboxaldehyde in the chosen solvent in a reaction flask.

  • If necessary, add a suitable base to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the this compound by recrystallization or column chromatography to obtain a white crystalline solid.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[1]

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., a Pd(II) complex with a pyridyl ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., a mixture of an organic solvent like toluene and water)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 0.1 mol%).

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Mandatory Visualization: Catalytic Cycle and Experimental Workflow

Visual representations of reaction mechanisms and experimental workflows are invaluable for understanding complex chemical processes.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Arylboronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Catalyst Screening synthesis Synthesis of This compound Ligand start->synthesis complexation Complexation with Metal Precursors (Pd, Ru, Cu) synthesis->complexation characterization Characterization of Complexes (NMR, X-ray, etc.) complexation->characterization catalytic_testing Catalytic Activity Testing (e.g., Suzuki Coupling) characterization->catalytic_testing data_analysis Data Analysis (Yield, TON, Selectivity) catalytic_testing->data_analysis comparison Comparative Study of Catalytic Performance data_analysis->comparison end End: Optimal Catalyst Selection comparison->end

Caption: Experimental workflow for the comparative study of catalytic activity.

References

Safety Operating Guide

Safe Disposal of 4-(2-Pyridyl)benzonitrile: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and compliant disposal of 4-(2-Pyridyl)benzonitrile, ensuring the safety of laboratory personnel and environmental protection.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols due to its hazardous nature. This guide provides a step-by-step operational plan for the proper management of waste containing this compound, from initial handling to final disposal.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

Quantitative Hazard and Disposal Information

The following table summarizes the key hazard classifications and disposal recommendations for this compound.

Hazard ClassificationGHS CodeDisposal Recommendation
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Dispose of contents/container to an approved waste disposal plant.
Skin IrritationH315Follow institutional and local regulations for hazardous waste.
Serious Eye IrritationH319Do not dispose of down the drain or in general waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of laboratory safety. The following protocol outlines the necessary steps for its management as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, contaminated labware (e.g., filter paper, weigh boats), and solutions, must be treated as hazardous waste.

  • Segregate waste containing this compound from other waste streams to prevent unintended chemical reactions.

2. Containerization:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used in the solution. All waste containers must be kept tightly sealed except when adding waste.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date on the label.

4. Storage:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to neutralize or dispose of this compound waste through conventional means such as incineration or sewer disposal. The recommended and safest method is disposal through an approved waste disposal plant.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.

Experimental Workflow for this compound cluster_experiment Experimental Phase cluster_waste Waste Generation Start Start Weighing Weighing Start->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Empty Reagent Bottle Empty Reagent Bottle Weighing->Empty Reagent Bottle Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Analysis Analysis Work-up/Purification->Analysis Liquid Waste Liquid Waste Work-up/Purification->Liquid Waste Product Product Analysis->Product Contaminated Labware Contaminated Labware Analysis->Contaminated Labware Contaminated PPE Contaminated PPE Product->Contaminated PPE Collect Waste Collect Waste Product->Collect Waste End of Experiment Contaminated PPE->Collect Waste Empty Reagent Bottle->Collect Waste Contaminated Labware->Collect Waste Liquid Waste->Collect Waste

Caption: Experimental workflow leading to the generation of waste.

Disposal Decision Process for this compound Waste Waste Generated Waste Generated Identify as Hazardous Identify as Hazardous Waste Generated->Identify as Hazardous Segregate Waste Segregate Waste Identify as Hazardous->Segregate Waste Yes Select Container Select Container Segregate Waste->Select Container Solid Waste Container Solid Waste Container Select Container->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Select Container->Liquid Waste Container Liquid Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS Contact EHS Store in SAA->Contact EHS Container Full or Time Limit Reached

Caption: Decision-making process for proper waste disposal.

References

Personal protective equipment for handling 4-(2-Pyridyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-(2-Pyridyl)benzonitrile (CAS RN: 32111-34-5). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE) and adherence to safety protocols are mandatory when handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.[2]
Skin and Body Protection A fully-buttoned laboratory coat. Consider chemical-resistant coveralls for larger quantities or procedures with a high splash risk.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood.To avoid inhalation of dust, fumes, or vapors.[2] For procedures that may generate significant airborne concentrations, consult with your institution's environmental health and safety (EHS) department regarding the need for respiratory protection.

Occupational Exposure Limits (Guidance)

There are no established specific occupational exposure limits (OELs) for this compound. Therefore, it is prudent to consider the OELs for its constituent chemical classes, pyridine and benzonitrile, as a conservative guide for risk assessment and control.

CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Pyridine 5 ppm (15 mg/m³)5 ppm (15 mg/m³)1 ppm
Benzonitrile Not EstablishedNot EstablishedNot Established

TWA: Time-Weighted Average over an 8-hour workday.

Operational Plan for Handling this compound

The following step-by-step plan outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.

Experimental Procedures
  • Work Area Preparation : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transfer : When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Handle carefully to avoid generating dust. For transfers, use appropriate tools (e.g., spatulas) to minimize spillage.

  • Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped and that any potential for release (e.g., from pressure buildup) is controlled.

  • Post-Procedure : After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Clean all contaminated surfaces.

Spill and Emergency Response
  • Small Spills : For minor spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert your institution's EHS department. Prevent the spread of the material.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Disposal Method : The primary recommended method for disposal is incineration by a licensed hazardous waste management company.[2] Never pour this chemical down the drain.[2]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive_Inspect Receive & Inspect Container Store_Chemical Store in Cool, Dry, Ventilated Area Receive_Inspect->Store_Chemical Don_PPE Don Appropriate PPE Store_Chemical->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer in Fume Hood Prepare_Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Segregate_Waste Segregate Hazardous Waste Perform_Experiment->Segregate_Waste Clean_Work_Area Clean & Decontaminate Work Area Perform_Experiment->Clean_Work_Area Spill_Response Spill Response Perform_Experiment->Spill_Response Personal_Exposure Personal Exposure First Aid Perform_Experiment->Personal_Exposure Dispose_Waste Dispose via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.